m-PEG16-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H74N2O19 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H74N2O19/c1-46-8-9-48-12-13-50-16-17-52-20-21-54-24-25-56-28-29-58-32-33-60-36-37-61-35-34-59-31-30-57-27-26-55-23-22-53-19-18-51-15-14-49-11-10-47-7-5-41-38(43)4-6-42-39(44)2-3-40(42)45/h2-3H,4-37H2,1H3,(H,41,43) |
InChI Key |
FKWHSTNULIKFMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG16-Mal: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG16-Mal, or methoxy-polyethylene glycol (16)-maleimide, is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation and drug delivery. Its structure combines a hydrophilic polyethylene glycol (PEG) spacer with a reactive maleimide group, enabling the covalent attachment of the PEG moiety to biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its use in a research and development setting.
Core Structure and Properties of this compound
The fundamental structure of this compound consists of three key components: a methoxy-terminated PEG chain, a spacer, and a maleimide functional group. The PEG portion, comprising 16 ethylene glycol units, confers hydrophilicity, biocompatibility, and can reduce the immunogenicity of the conjugated molecule. The maleimide group provides a highly selective reactive handle for covalent modification of molecules containing free sulfhydryl groups, such as cysteine residues in proteins.
While "this compound" is a commonly used nomenclature, the precise chemical linkage between the PEG chain and the maleimide can vary. A frequent variant is m-PEG16-amido-Mal , where an amide bond connects the PEG spacer to the maleimide moiety. For the purposes of this guide, we will consider this common structural motif.
Physicochemical and Technical Data
The following tables summarize the key quantitative data for a representative m-PEG16-amido-Maleimide molecule. These values are aggregated from various suppliers and should be considered typical. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier.
Table 1: General Properties of m-PEG16-amido-Mal
| Property | Value |
| Synonyms | m-PEG16-Maleimide, mPEG16-amido-Mal |
| Molecular Formula | C40H74N2O19 |
| Molecular Weight | 887.03 g/mol |
| Appearance | White to off-white solid or oil |
| Purity | ≥95% |
Table 2: Solubility and Storage of m-PEG16-amido-Mal
| Parameter | Details |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, protected from moisture and light.[1] |
Experimental Protocols
The utility of this compound is best demonstrated through its application. Below are detailed protocols for common bioconjugation techniques.
Protocol for Protein Conjugation via Cysteine Residue
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, free of thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent with a free thiol (e.g., L-cysteine) to a final concentration of 1-10 mM. This will react with any excess this compound.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of PEG chains conjugated per protein molecule.
-
Protocol for PROTAC Synthesis using a PEG Linker
This protocol outlines a general procedure for incorporating a PEG linker, such as a derivative of this compound, in the synthesis of a Proteolysis Targeting Chimera (PROTAC). This example assumes the use of a bifunctional PEG linker with an amine and a protected carboxylic acid.
Materials:
-
Target Protein Ligand (Warhead) with a carboxylic acid or amine functionality
-
E3 Ligase Ligand with a carboxylic acid or amine functionality
-
Amine-PEG16-Boc (or a similar bifunctional PEG linker)
-
Peptide coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., TFA in DCM)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Amide Coupling of the First Ligand:
-
Dissolve the first ligand (containing a carboxylic acid) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add Amine-PEG16-Boc (1.1 eq) to the reaction mixture and stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Deprotection of the PEG Linker:
-
Dissolve the product from the previous step in DCM.
-
Add TFA (20-50% v/v) at 0°C and allow the reaction to warm to room temperature, stirring for 1-3 hours.
-
Remove the solvent under reduced pressure to yield the deprotected amine-PEG-ligand.
-
-
Amide Coupling of the Second Ligand:
-
Repeat the amide coupling procedure from step 1, this time using the deprotected amine-PEG-ligand and the second ligand (containing a carboxylic acid).
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC by LC-MS and NMR.
-
Visualizing Workflows and Mechanisms
Graphical representations of experimental workflows and logical relationships can aid in understanding the application of this compound.
Caption: A simplified workflow for the conjugation of this compound to a cysteine-containing protein.
Caption: The logical relationship illustrating the mechanism of action for a PROTAC molecule.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure and reactivity allow for the precise modification of biomolecules, leading to improved therapeutic properties and enabling novel therapeutic modalities like ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors. As with any chemical reagent, it is imperative to follow appropriate safety and handling procedures and to consult supplier-specific documentation for the most accurate information.
References
An In-depth Technical Guide to m-PEG16-Mal: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Methoxypolyethylene glycol-maleimide (m-PEG-Mal) reagents are pivotal tools in bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules.[1] This guide focuses on m-PEG16-Mal, a discrete PEGylation reagent featuring 16 ethylene glycol units, a terminal methoxy group for stability, and a reactive maleimide group for thiol-specific conjugation. Its defined structure and molecular weight are crucial for creating homogenous bioconjugates, a critical requirement for therapeutic applications and reproducible research.[2][3]
Core Chemical Properties
This compound is a hydrophilic molecule designed for high reactivity and selectivity in aqueous environments. The methoxy-capped polyethylene glycol chain enhances the solubility and biocompatibility of the molecule it is conjugated to, while minimizing steric hindrance.[4][5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
|---|---|---|
| Chemical Name | Methoxy-PEG16-maleimide | - |
| Synonyms | This compound | - |
| Molecular Formula | C40H74N2O19 (example for a related structure) | |
| Molecular Weight | ~800 - 900 Da (Varies slightly based on linker) | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents (DMSO, DMF, Chloroform) | |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
Note: The exact molecular formula and weight can vary between manufacturers based on the specific linker chemistry used to attach the maleimide group.
Reactivity and Conjugation Chemistry
The utility of this compound is centered on the high reactivity and specificity of the maleimide group towards sulfhydryl (thiol) groups, which are primarily found on cysteine residues in proteins.
The Thiol-Maleimide Reaction (Michael Addition)
The core reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond, effectively linking the PEG chain to the target molecule. This reaction is highly efficient and is considered a type of "click chemistry" due to its speed, selectivity, and mild reaction conditions.
Key Reaction Parameters
The efficiency and specificity of the conjugation are highly dependent on experimental conditions. Controlling these parameters is crucial for maximizing yield and minimizing side reactions.
Table 2: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes | Source |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines (e.g., lysine) increases. At pH < 6.5, the reaction rate slows. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation. | |
| Buffer | Phosphate (PBS), HEPES, Tris | Buffers should be free of thiols. | |
| Molar Excess | 10- to 20-fold excess of m-PEG-Mal over thiol | A molar excess drives the reaction to completion, ensuring all available thiols are PEGylated. |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction is typically rapid, but longer times can ensure higher conjugation efficiency. | |
Side Reactions and Stability Considerations
While the thiol-maleimide reaction is robust, researchers must be aware of potential side reactions that can impact the final product's homogeneity and stability.
-
Hydrolysis of the Maleimide Ring : The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. Therefore, it is critical to use freshly prepared aqueous solutions of this compound and to perform the conjugation within the recommended pH range.
-
Reaction with Amines : At pH levels above 7.5, the maleimide group can begin to react with primary amines, such as the side chain of lysine. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for chemoselectivity.
-
Thiazine Rearrangement : When conjugating to an unprotected N-terminal cysteine, the resulting succinimide ring can be susceptible to a nucleophilic attack from the N-terminal amine. This can lead to a thiazine rearrangement, forming a six-membered ring product. This side reaction is more pronounced at higher pH values.
-
Retro-Michael Reaction : The thioether bond formed, while generally stable, can undergo a slow retro-Michael reaction, leading to dissociation of the conjugate. This has implications for the long-term stability of antibody-drug conjugates (ADCs) in vivo, where it can lead to "payload migration."
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing accessible cysteine residues.
Methodologies:
-
Prepare Protein Solution :
-
Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. Note: Avoid DTT as its free thiol will compete with the protein for the maleimide. TCEP is preferred as it does not contain a free thiol.
-
Remove the excess reducing agent using a desalting column if necessary.
-
-
Prepare this compound Solution :
-
Immediately before use, dissolve the this compound in the same reaction buffer or a compatible solvent like anhydrous DMSO. For example, create a 10 mM stock solution.
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols into disulfide bonds.
-
-
Quench Reaction (Optional) :
-
To stop the reaction and consume any excess this compound, add a small molecule thiol like 2-mercaptoethanol or L-cysteine to the mixture and incubate for an additional 30 minutes.
-
-
Purification of the Conjugate :
-
Remove the unreacted this compound and quenching agent, and separate the PEGylated protein from the unreacted protein.
-
Size Exclusion Chromatography (SEC) is a common method for separating the larger PEG-protein conjugate from smaller reactants.
-
Ion Exchange Chromatography (IEX) can also be effective if the PEGylation alters the protein's net charge.
-
Dialysis can be used to remove small molecule impurities.
-
-
Characterization of the Conjugate :
-
SDS-PAGE : A successful conjugation will show a shift in the molecular weight of the protein band.
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can confirm the exact mass of the conjugate and determine the degree of PEGylation.
-
HPLC : Reversed-phase or size-exclusion HPLC can be used to assess the purity and homogeneity of the final product.
-
References
Navigating the Aqueous Environment: A Technical Guide to m-PEG16-Mal Solubility
For Researchers, Scientists, and Drug Development Professionals
Foreword
The bioconjugation landscape is continually evolving, with reagents like methoxy-polyethylene glycol (16 units)-maleimide (m-PEG16-Mal) playing a pivotal role in the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs). The strategic incorporation of a PEG linker is primarily to enhance the aqueous solubility and improve the pharmacokinetic profile of the resulting conjugate. However, the solubility of the linker itself in various aqueous buffers is a critical, yet often overlooked, parameter that can significantly impact the efficiency and success of conjugation reactions.
This technical guide addresses the solubility of this compound in aqueous buffers. In the absence of specific, publicly available quantitative solubility data for this compound, this document provides a comprehensive framework based on the general principles of PEG and maleimide chemistry. It offers researchers a robust starting point for their experimental design by detailing the factors that influence solubility and providing standardized protocols for its determination.
Factors Influencing the Aqueous Solubility of this compound
The aqueous solubility of this compound is a multifactorial issue. While the PEG chain (16 ethylene glycol units) imparts hydrophilicity, the methoxy cap and the maleimide functional group introduce elements that can influence its behavior in solution.
-
Buffer Composition and pH: The type of buffer (e.g., phosphate-buffered saline (PBS), TRIS, HEPES) and its pH are critical. The stability of the maleimide group is pH-dependent, being most stable at a pH of 6.5-7.5 for reaction with thiols. At pH values above 7.5, the maleimide ring is more susceptible to hydrolysis, which can affect the overall solubility profile of the compound.
-
Ionic Strength: The concentration of salts in the buffer can impact the solubility of PEGylated compounds. This "salting-out" effect can lead to precipitation at high salt concentrations.
-
Temperature: Temperature can influence solubility, although for many PEGylated compounds, the effect may be less pronounced within typical laboratory working ranges.
-
Presence of Organic Co-solvents: Due to the potential for limited aqueous solubility, it is a common practice to first dissolve maleimide-containing compounds in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution. The final concentration of this co-solvent in the aqueous reaction buffer should be kept to a minimum, typically below 10% (v/v), to avoid precipitation of the bioconjugate or denaturation of proteins.
General Solubility Profile
Based on supplier information and the known properties of similar compounds, this compound is generally described as being soluble in water, as well as organic solvents like DMSO and DMF. However, achieving high concentrations directly in aqueous buffers can be challenging. It is anticipated that the solubility of this compound in aqueous buffers will be moderate and influenced by the factors described above. For practical purposes, preparing a high-concentration stock solution in an anhydrous organic solvent is the recommended approach for bioconjugation experiments.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the aqueous solubility of this compound.
Kinetic (Apparent) Solubility Assay
This method is a high-throughput approach to estimate the solubility of a compound that is first dissolved in an organic solvent.
Objective: To determine the concentration at which this compound begins to precipitate when a stock solution in DMSO is added to an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS, TRIS, HEPES at various pH values)
-
96-well microplates (UV-transparent)
-
Plate reader capable of detecting light scattering (nephelometry) or UV absorbance
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution with the chosen aqueous buffer. The final DMSO concentration should be kept constant across all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer. Alternatively, measure the UV absorbance at a wavelength where the compound absorbs. A sharp increase in light scattering or a deviation from a linear concentration-absorbance curve indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility of the compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in an aqueous buffer at equilibrium.
Materials:
-
This compound (solid)
-
Aqueous buffers of interest
-
Small glass vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table is a template that researchers can use to populate with their own experimental findings from the protocols described above.
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (mM) | Thermodynamic Solubility (mg/mL) |
| PBS | 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| TRIS | 7.0 | 25 | [Experimental Value] | [Experimental Value] |
| TRIS | 8.0 | 25 | [Experimental Value] | [Experimental Value] |
| HEPES | 7.2 | 25 | [Experimental Value] | [Experimental Value] |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
The Strategic Application of m-PEG16-Mal in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. Within this paradigm, heterobifunctional linkers play a pivotal role in the construction of sophisticated drug conjugates. This technical guide provides an in-depth exploration of methoxy-polyethylene glycol (16 units)-maleimide (m-PEG16-Mal), a versatile linker that has garnered considerable attention for its utility in conjugating therapeutic payloads to targeting moieties. This document will elucidate the core properties of this compound, detail its application in forming stable bioconjugates, provide representative experimental protocols, and present a logical framework for its integration into drug delivery workflows. Through a combination of tabulated data, detailed methodologies, and visual diagrams, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their therapeutic design strategies.
Introduction to this compound in Drug Delivery
The overarching goal in the design of targeted drug delivery systems is to maximize the therapeutic index of a potent drug molecule by ensuring its selective delivery to the site of action, thereby minimizing off-target toxicity. This is often achieved by conjugating the drug to a biomolecule, such as an antibody or peptide, that can recognize and bind to specific markers on target cells. The linker connecting the drug and the targeting moiety is a critical component that significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the resulting conjugate.
This compound is a heterobifunctional linker that offers a strategic balance of properties making it well-suited for this purpose. It comprises three key components:
-
A methoxy-PEG (m-PEG) chain: The polyethylene glycol component, consisting of 16 ethylene glycol units, is a hydrophilic polymer. Its inclusion in the linker structure imparts several beneficial properties to the final conjugate, including increased aqueous solubility, reduced immunogenicity, and prolonged circulation half-life by providing a "stealth" effect that helps evade clearance by the mononuclear phagocyte system.[1][2]
-
A maleimide group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3][] This selective reactivity allows for the precise and stable covalent attachment of the linker to the targeting biomolecule.
-
A terminal functional group (often an NHS ester or carboxylic acid on the precursor): Prior to its final this compound form, the PEG chain is often functionalized with a group like an N-hydroxysuccinimide (NHS) ester or a carboxylic acid, which allows for the attachment of the drug molecule.
The linear, discrete nature of the PEG16 chain provides a defined spacer arm between the drug and the targeting ligand, which can be crucial for maintaining the biological activity of both components by minimizing steric hindrance.
Physicochemical Properties and Specifications
The successful application of this compound in drug delivery systems is underpinned by its well-defined chemical and physical characteristics. The following table summarizes typical specifications for this linker, sourced from various suppliers.
| Property | Value | Reference |
| Molecular Weight | Approximately 887.03 g/mol | |
| Purity | > 95% | |
| PEG Chain Length | 16 ethylene glycol units | |
| Reactive Groups | Methoxy (m), Maleimide (Mal) | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from moisture and light |
Core Applications in Drug Delivery
The unique architecture of this compound makes it a valuable tool in several key areas of drug delivery research and development:
-
Antibody-Drug Conjugates (ADCs): ADCs are a prominent class of targeted therapies where a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen. This compound can be used to attach the drug to the antibody, often by reacting the maleimide group with thiol groups generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[] The PEG component helps to mitigate the hydrophobicity of the drug payload, which can otherwise lead to aggregation and poor pharmacokinetics.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize peptides as targeting ligands. The smaller size of peptides can offer advantages in terms of tumor penetration. This compound provides a means to conjugate drugs to cysteine-containing peptides.
-
Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound to enable the attachment of targeting ligands or therapeutic molecules. The PEG chains form a hydrophilic corona around the nanoparticle, which improves its stability in biological fluids and reduces non-specific uptake by the reticuloendothelial system.
-
PROTACs (Proteolysis Targeting Chimeras): While not a direct drug delivery system in the traditional sense, PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers, including those with maleimide functional groups, are often used to connect the target-binding and E3 ligase-binding moieties.
Quantitative Data on PEG Linker Performance
While specific quantitative data for this compound is not extensively available in the public domain, the impact of PEG linker length on the performance of antibody-drug conjugates has been investigated. The following tables summarize representative data from studies using PEG linkers of varying lengths to illustrate the general trends and trade-offs involved in linker design. It is important to note that the optimal PEG length is often specific to the antibody, payload, and target.
Table 4.1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy (Illustrative Data)
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Antitumor Efficacy | Reference |
| Short (e.g., PEG4) | Lower (more potent) | Shorter | Good | |
| Medium (e.g., PEG12) | Moderate | Longer | Improved | |
| Long (e.g., PEG24) | Higher (less potent) | Longest | Significant Improvement |
This table presents a qualitative summary of trends observed in the literature. Actual values are highly dependent on the specific ADC and experimental model.
Table 4.2: Representative Drug Loading and Release Characteristics
| Parameter | Typical Range | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Higher DARs can be achieved with hydrophilic linkers like this compound without causing aggregation. |
| Drug Release Half-Life (in plasma) | > 20 hours | The thioether bond formed between the maleimide and a thiol is generally stable, but can undergo a retro-Michael reaction, leading to drug release. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.
Conjugation of a Thiol-Containing Peptide to a Drug-m-PEG16-Mal Construct
This protocol describes the conjugation of a cysteine-containing peptide to a drug that has been pre-functionalized with an this compound linker.
Materials:
-
Thiol-containing peptide
-
Drug-m-PEG16-Mal construct
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Quenching reagent: N-acetylcysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in degassed PBS to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfides to free thiols. Remove excess TCEP by dialysis or using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve the Drug-m-PEG16-Mal construct in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
To the peptide solution, add the Drug-m-PEG16-Mal stock solution to achieve a 5- to 20-fold molar excess of the linker-drug over the peptide.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting peptide-drug conjugate using an appropriate chromatography method, such as size-exclusion chromatography to separate the conjugate from unreacted drug-linker and quenching reagent, or reversed-phase HPLC for higher resolution.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques such as mass spectrometry (to verify the molecular weight) and HPLC (to assess purity).
-
Functionalization of Nanoparticles with a Targeting Peptide using this compound
This protocol outlines the steps for attaching a thiol-containing targeting peptide to the surface of nanoparticles that have been functionalized with this compound.
Materials:
-
Nanoparticles with surface amine or carboxyl groups
-
This compound (with a terminal NHS ester or carboxyl group for reaction with the nanoparticle surface)
-
Thiol-containing targeting peptide
-
Activation reagents for carboxyl groups (if applicable): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Reaction buffers (e.g., MES buffer pH 6.0 for EDC/NHS chemistry, PBS pH 7.4 for maleimide-thiol reaction)
-
Quenching and purification reagents as described in Protocol 5.1.
Procedure:
-
Nanoparticle-PEG-Maleimide Synthesis:
-
Disperse the nanoparticles in the appropriate reaction buffer.
-
If using nanoparticles with carboxyl groups, activate them with EDC and NHS in MES buffer for 15-30 minutes.
-
Add an excess of amine-terminated this compound and react for 2-4 hours at room temperature.
-
If using nanoparticles with amine groups, react them with an NHS-ester terminated this compound in PBS for 2-4 hours at room temperature.
-
Purify the maleimide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted PEG linker.
-
-
Peptide Conjugation:
-
Resuspend the maleimide-functionalized nanoparticles in degassed PBS, pH 7.2-7.4.
-
Add the thiol-containing targeting peptide at a 5- to 10-fold molar excess relative to the maleimide groups on the nanoparticle surface.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups with a thiol-containing reagent as described in Protocol 5.1.
-
Purify the peptide-functionalized nanoparticles by repeated centrifugation and resuspension or by size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final nanoparticles for size, zeta potential, peptide conjugation efficiency (e.g., using a fluorescence-based assay if the peptide is labeled), and stability.
-
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the application of this compound in drug delivery.
References
The Strategic Application of m-PEG16-Mal Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.
Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics. This guide focuses on a specific and versatile linker, m-PEG16-Mal (methoxy-polyethylene glycol with 16 ethylene glycol units and a terminal maleimide group), and its application in the development of potent and effective PROTACs. We will delve into its structural advantages, provide representative quantitative data, detail experimental protocols for synthesis and evaluation, and visualize key pathways and workflows.
The Role and Physicochemical Properties of this compound Linkers
The this compound linker offers a unique combination of features that address several challenges in PROTAC design.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the 16-unit PEG chain significantly improves the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. While increased hydrophilicity can sometimes hinder passive cell permeability, the flexibility of the PEG chain allows the PROTAC to adopt conformations that can shield its polar surface area, facilitating cell entry.
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase). A 16-unit PEG chain provides a substantial and flexible spacer, which is often within the optimal range for inducing effective protein degradation. Studies have shown that linker length significantly impacts degradation efficiency, with both excessively short and long linkers being detrimental.
-
Maleimide Functionality for Covalent Conjugation: The terminal maleimide group is a key feature, enabling the creation of covalent PROTACs. Maleimides react specifically with thiol groups, such as those on cysteine residues, to form stable thioether bonds. This allows for the irreversible binding of the PROTAC to a cysteine residue on the target protein, which can be advantageous for targets with shallow binding pockets or when prolonged target engagement is desired.
Quantitative Data on PROTAC Performance with PEG Linkers
Table 1: Degradation of ERα by PROTACs with Varying Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 12 | ~50% | >10 |
| 16 | ~90% | ~5 |
| 20 | ~70% | ~8 |
Data adapted from studies by Cyrus et al., demonstrating that a 16-atom linker provided superior ERα degradation and cell growth inhibition in MCF7 breast cancer cells compared to shorter and longer linkers.
Table 2: Degradation of BRD4 by PROTACs with PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG4 | 15 | >90 | HeLa |
| PROTAC B | PEG8 | 5 | >95 | HeLa |
| PROTAC C | PEG12 | 25 | >90 | HeLa |
This table presents hypothetical but representative data based on published trends for BRD4-targeting PROTACs, illustrating the optimization of degradation potency (DC50) and maximal degradation (Dmax) with varying PEG linker lengths.
Experimental Protocols
Synthesis of a PROTAC using an this compound Linker
This protocol describes a general strategy for the synthesis of a covalent PROTAC targeting a protein with an accessible cysteine residue, using an this compound linker to conjugate a warhead (targeting the POI) and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment).
Materials:
-
Warhead with a nucleophilic handle (e.g., a free amine or thiol not involved in covalent binding)
-
This compound linker with a reactive group on the methoxy end (e.g., NHS ester or carboxylic acid)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., an amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Conjugation of E3 Ligase Ligand to this compound Linker:
-
If using an this compound-NHS ester, dissolve the E3 ligase ligand (with a primary amine) and the linker in anhydrous DMF. Add DIPEA and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
If using this compound-COOH, dissolve the linker, HATU, and HOBt in anhydrous DMF. Add the E3 ligase ligand and DIPEA. Stir at room temperature until completion.
-
Purify the resulting E3-ligase-linker conjugate by flash chromatography or preparative HPLC.
-
-
Conjugation of Warhead to the E3-Ligase-Linker Conjugate:
-
This step depends on the functional handle of the warhead. If the warhead has a free amine, a similar amide coupling reaction as in step 1 can be performed with a carboxylic acid-functionalized E3-ligase-linker conjugate.
-
For covalent PROTAC formation, the maleimide group on the linker will react with a thiol group on the target protein in situ. The warhead in this case is designed to bring the maleimide group in proximity to a cysteine residue on the POI.
-
-
Final Purification:
-
Purify the final PROTAC product using preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The this compound linker represents a powerful tool in the rational design of PROTACs, particularly for the development of covalent degraders. Its defined length and flexibility contribute to the formation of stable and productive ternary complexes, while its hydrophilic nature enhances the drug-like properties of the resulting PROTAC. The maleimide functionality provides an avenue for creating potent and durable effects through covalent targeting of cysteine residues. While the empirical determination of the optimal linker for any given target and E3 ligase pair remains a crucial step, the principles and methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this compound and other advanced linkers in the exciting field of targeted protein degradation.
The Cornerstone of Bioconjugation: An In-depth Technical Guide to Maleimide-Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selective and efficient covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical development. Among the arsenal of bioconjugation techniques, the reaction between a maleimide and a thiol stands out for its remarkable specificity, rapid kinetics, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, offering insights into its mechanism, factors governing its success, potential pitfalls, and its critical role in the creation of targeted therapeutics and other advanced biomolecular tools.
The Core Reaction: A Michael Addition Masterpiece
The fundamental reaction between a maleimide and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or a synthetically introduced thiol, attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, making it an ideal tool for the site-specific modification of biomolecules.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.
Key Parameters Influencing the Reaction
The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide, while the competing reaction with primary amines (e.g., lysine residues) is minimized.
Temperature: The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are commonly performed at room temperature (20-25°C) for a few hours or at 4°C for longer periods (overnight) to accommodate sensitive biomolecules.
Stoichiometry: The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide-containing reagent is typically used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the design and optimization of maleimide-thiol conjugation experiments.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine side reactions and maleimide hydrolysis. |
| Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins, requiring longer reaction times. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Highly dependent on the specific biomolecules being conjugated. |
Table 2: Stability of Maleimide-Thiol Adducts
| Adduct | Half-life (in the presence of Glutathione) | Notes |
| N-ethylmaleimide-4-mercaptophenylacetic acid | 19 ± 2 hours | Demonstrates the susceptibility to retro-Michael reaction. |
| N-ethylmaleimide-N-acetylcysteine | 337 ± 27 hours | The structure of the thiol influences the stability of the adduct. |
| Disulfide Bonds | 8 to 45 minutes | Maleimide-thiol adducts are significantly more stable in reducing environments compared to disulfide bonds. |
Navigating the Landscape of Side Reactions
While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate. Understanding and mitigating these side reactions is crucial for successful bioconjugation.
1. Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, which increases with pH. This ring-opening reaction renders the maleimide inactive and unable to react with thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
2. Reaction with Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the side chain of lysine residues, increases, leading to a loss of selectivity.
3. Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the maleimide-thiol reaction is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects.
4. Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is more pronounced at a basic pH.
Strategies for Enhancing Conjugate Stability
To overcome the limitations imposed by the retro-Michael reaction, several strategies have been developed to enhance the stability of maleimide-thiol conjugates.
-
Hydrolysis of the Thiosuccinimide Ring: Post-conjugation, the thiosuccinimide ring can be intentionally hydrolyzed under basic conditions. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.
-
Use of N-Aryl Maleimides: N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts. The electron-withdrawing nature of the aryl group can accelerate the stabilizing hydrolysis of the thiosuccinimide ring.
Experimental Protocols
Detailed and optimized experimental protocols are critical for the successful application of maleimide-thiol chemistry. Below are representative methodologies for key experiments.
Protocol 1: General Procedure for Maleimide Labeling of a Protein
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule, such as a fluorescent dye.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)
-
Maleimide-functionalized reagent (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2). If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted maleimide reagent and other small molecules by size-exclusion chromatography. The first colored fraction to elute will be the labeled protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.
Protocol 2: Assessing the Stability of a Maleimide Conjugate (Retro-Michael Reaction)
This protocol describes an HPLC-based assay to evaluate the stability of a maleimide conjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS, pH 7.4.
-
Initiation of Stability Study: Add GSH to the conjugate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of 0.1% formic acid in acetonitrile).
-
HPLC Analysis: Analyze the samples by HPLC to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate.
Applications in Drug Development
The robustness and selectivity of maleimide-thiol chemistry have made it a cornerstone in the development of sophisticated therapeutics, most notably antibody-drug conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-associated antigen. Maleimide-thiol chemistry is frequently employed to attach the cytotoxic payload to the antibody, often through engineered cysteine residues. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.
Conclusion
Maleimide-thiol chemistry represents a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By leveraging this knowledge and employing robust experimental protocols, researchers can continue to harness the power of maleimide-thiol chemistry to create the next generation of innovative diagnostics and targeted therapeutics.
References
Navigating the Safety and Handling of m-PEG16-Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental application of methoxy-polyethylene glycol (16)-maleimide (m-PEG16-Mal). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from closely related PEG-maleimide compounds, offering a robust framework for its safe and effective use in research and drug development.
Safety and Hazard Information
While a dedicated SDS for this compound is not publicly available, the safety profile can be inferred from data on similar PEG-maleimide compounds. It is crucial to note that the overall hazard profile of a molecule is influenced by all its components. For instance, a Safety Data Sheet for a generic Poly(ethylene glycol) methyl ether maleimide suggests it is not a hazardous substance or mixture[1]. However, an SDS for DSPE-PEG(2000) Maleimide indicates it is toxic if swallowed and can cause severe skin burns and eye damage[2]. Therefore, a cautious approach is warranted.
General Hazard Summary:
| Hazard Statement | Classification | Precautionary Measures |
| Potential for Skin and Eye Irritation | Varies by specific conjugate | Wear protective gloves, clothing, and eye/face protection. |
| Potential Oral Toxicity | Varies by specific conjugate | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Respiratory Irritation | Possible with dust/aerosol | Avoid breathing dust/vapors. Use in a well-ventilated area or with respiratory protection. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth. If large amounts are swallowed, give water to drink and seek medical advice. |
| Inhalation | Move person into fresh air. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage.[3][4] | Minimizes degradation and hydrolysis of the maleimide group. |
| Storage Conditions | Keep in a tightly closed container in a dry, well-ventilated place. Protect from light.[5] | Prevents moisture absorption which can lead to hydrolysis. Light can degrade certain chemical moieties. |
| Handling Environment | Handle in a dry environment using gloves. | The maleimide group is moisture-sensitive. |
| Dispensing | When withdrawing a sample, allow the product to warm to room temperature before opening to avoid moisture condensation. After use, flush the container with an inert gas like nitrogen or argon. | Minimizes exposure to air and moisture, preserving the reactivity of the compound. |
Experimental Protocols: Thiol-Maleimide Conjugation
The primary application of this compound is the selective conjugation to thiol groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.
General Protocol for Protein Conjugation
This protocol outlines a general procedure for the conjugation of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Thiol-free buffer (e.g., Phosphate Buffered Saline (PBS)), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the thiol-free conjugation buffer at a pH between 6.5 and 7.5.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed before adding the this compound.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted this compound and byproducts from the PEGylated protein using a desalting column or dialysis.
-
Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Below pH 6.5, the reaction is slow. Above pH 7.5, reaction with amines becomes competitive and maleimide hydrolysis increases. |
| Molar Ratio (PEG-Mal:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction towards completion. |
| Reaction Time | 2-4 hours at room temperature; overnight at 4°C | Allows for sufficient reaction completion. Longer times at lower temperatures can be used for sensitive proteins. |
| Buffer Composition | Thiol-free buffers such as PBS, HEPES, or Tris. | Avoids competition for the maleimide reagent. |
Visualizing the Process and Mechanism
Experimental Workflow for Protein PEGylation
References
Methodological & Application
Application Notes and Protocols for m-PEG16-Mal Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of methoxy-polyethylene glycol (16)-maleimide (m-PEG16-Mal) to antibodies. The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage. This process, known as PEGylation, can enhance the therapeutic properties of antibodies by increasing their solubility, stability, and in vivo circulation time.[1]
Key Reaction Parameters and Optimization
The successful conjugation of this compound to antibodies is dependent on several critical parameters that should be optimized for each specific antibody and application. A summary of these parameters and their recommended ranges is provided in the table below.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific within this pH range.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide group is susceptible to hydrolysis and side reactions with primary amines (e.g., lysine residues) increase.[2] |
| Molar Ratio (this compound : Antibody) | 10:1 to 20:1 | A molar excess of the PEG reagent is generally recommended to ensure efficient labeling. The optimal ratio should be determined empirically for each antibody. For smaller molecules, lower ratios (e.g., 2:1 to 5:1) have been reported to be effective. |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations generally lead to better labeling efficiency. A concentration of 2 mg/mL is a good starting point. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for a shorter duration or at 4°C for a longer period, which may be preferable for more sensitive proteins. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | The reaction time should be optimized to achieve the desired degree of PEGylation while minimizing potential side reactions or protein degradation. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is the preferred reducing agent as it selectively reduces disulfide bonds without interfering with the maleimide-thiol reaction. A 10-100 fold molar excess of TCEP over the antibody is typically used. DTT can also be used, but must be removed prior to the addition of the maleimide reagent. |
Experimental Workflow
The overall process for conjugating this compound to an antibody involves three main stages: antibody preparation (reduction), the conjugation reaction itself, and purification of the final conjugate.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG16-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. The methoxy-PEG16-Maleimide (m-PEG16-Mal) linker is a heterobifunctional molecule designed for the covalent attachment of PEG chains to the surface of nanoparticles. This modification imparts a hydrophilic "stealth" layer that can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1][2]
The this compound linker features a methoxy-terminated PEG chain of 16 ethylene glycol units, which provides hydrophilicity and biocompatibility. The maleimide group at the other end allows for highly efficient and specific covalent conjugation to thiol (-SH) groups present on the nanoparticle surface or on ligands to be attached to the nanoparticle. This specificity is achieved through a Michael addition reaction, which is a form of "click chemistry" that proceeds under mild, physiological conditions.[3]
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, data on expected physicochemical changes, and visualizations of the experimental workflow and relevant biological pathways.
Principle of this compound Conjugation
The surface modification of nanoparticles using this compound typically involves a two-step process, especially for nanoparticles that do not inherently possess surface thiol groups.
Step 1: Introduction of Thiol Groups onto the Nanoparticle Surface (if necessary). For nanoparticles with surface functional groups like amines or carboxyls, a preliminary step is required to introduce thiol groups. This can be achieved using various crosslinkers, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for amine-reactive nanoparticles or by modifying the nanoparticle synthesis protocol to include thiol-containing ligands.
Step 2: Thiol-Maleimide Ligation. The maleimide group of this compound reacts specifically with the newly introduced surface thiol groups to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[4] At pH values below 6.5, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group can undergo hydrolysis or react with amines.[4]
Alternatively, for nanoparticles that can be functionalized with a linker containing a terminal maleimide group through other chemistries (e.g., NHS-ester chemistry for amine-functionalized nanoparticles), a thiol-containing molecule of interest (e.g., a peptide or antibody fragment) can then be conjugated to the maleimide-functionalized nanoparticle surface.
Experimental Protocols
Protocol 1: Thiolation of Amine-Functionalized Nanoparticles (Optional)
This protocol describes the introduction of thiol groups onto nanoparticles with surface primary amines using Traut's Reagent (2-iminothiolane).
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
Traut's Reagent (2-iminothiolane)
-
Reaction Buffer: 50 mM phosphate buffer with 5 mM EDTA, pH 7.5
-
Purification system: Centrifugal filters with an appropriate molecular weight cutoff (MWCO), size-exclusion chromatography (SEC), or dialysis cassettes.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed by brief sonication if necessary.
-
Thiolation Reaction: Add a 20-fold molar excess of Traut's Reagent to the nanoparticle suspension.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess Traut's Reagent immediately by centrifugal filtration, SEC, or dialysis against the Reaction Buffer. The resulting thiol-functionalized nanoparticles should be used immediately in the next step to prevent oxidation of the thiol groups.
Protocol 2: Conjugation of this compound to Thiol-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to the surface of thiol-functionalized nanoparticles.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 50 mM phosphate buffer with 5 mM EDTA, pH 7.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (as described in Protocol 1)
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Nanoparticle Preparation: Resuspend the purified thiol-functionalized nanoparticles from Protocol 1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio should be determined empirically for each nanoparticle system.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, protected from light.
-
Purification: Purify the this compound functionalized nanoparticles from unreacted PEG linker and byproducts using centrifugal filtration, SEC, or dialysis. For dialysis, use a buffer such as PBS, pH 7.4, and perform several buffer changes over 24-48 hours.
-
Storage: Store the purified PEGylated nanoparticles at 4°C in a suitable buffer.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to evaluate the physicochemical properties of the resulting nanoparticles.
| Parameter | Technique | Expected Outcome after this compound Modification |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI should remain low, indicating a monodisperse and stable formulation. |
| Zeta Potential | Laser Doppler Velocimetry | A shift towards a more neutral zeta potential due to the shielding of surface charges by the PEG layer. |
| Morphology | Transmission Electron Microscopy (TEM) | No significant change in the core nanoparticle morphology. The PEG layer is typically not visible under standard TEM conditions. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic C-O-C ether stretching bands from the PEG backbone (~1100 cm⁻¹). |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of grafted PEG. |
| Quantification of PEGylation | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The characteristic peak of the ethylene glycol protons of PEG (~3.6 ppm) can be used for quantification. |
Quantitative Data Presentation
The following tables summarize representative data on the changes in physicochemical properties of nanoparticles after PEGylation. While not all data is specific to this compound, it provides a strong indication of the expected outcomes.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | PEG Linker | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | mPEG-PLGA | 150 | 180-200 | Not Reported | Not Reported | |
| PCL Nanoparticles | mPEG₅ₖ-PCL | ~80 | ~80 | Not Reported | Not Reported | |
| Gold Nanoparticles | OPSS-(PEG)₅ₖDa-Mal | ~13 | ~30 | -40 | -10 | |
| Iron Oxide Nanoparticles | PEG | ~50 | ~100 | -25 | -10 |
Table 2: Effect of PEGylation on In Vivo Circulation
| Nanoparticle Type | PEG Linker Molecular Weight | Circulation Half-life | Reference |
| Liposomes | PEG (up to 5 kDa) | Increased from <30 min to ~5 hours | |
| PLA-PEG Nanoparticles | 5 kDa | Shorter | |
| PLA-PEG Nanoparticles | 20 kDa | Longer | |
| mPEG-PCL Micelles | 5 kDa | 4.6 min | |
| mPEG-PCL Micelles | 10 kDa | 7.5 min | |
| mPEG-PCL Micelles | 20 kDa | 17.7 min |
Visualizations
Experimental Workflow```dot
Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation Efficiency | - Incomplete thiolation of nanoparticles. - Oxidation of thiol groups. - Suboptimal pH for maleimide reaction. - Hydrolysis of maleimide group. | - Optimize thiolation reaction conditions. - Use freshly prepared thiol-functionalized nanoparticles and degassed buffers. - Ensure the reaction pH is between 6.5 and 7.5. - Prepare this compound solution in anhydrous solvent immediately before use. |
| Nanoparticle Aggregation | - Insufficient PEG density. - Changes in buffer conditions during purification. | - Increase the molar excess of this compound during conjugation. - Ensure nanoparticles are always in a suitable buffer to maintain stability. |
| High Polydispersity Index (PDI) | - Incomplete reaction or purification. - Aggregation of nanoparticles. | - Optimize reaction time and purification methods. - Refer to the solution for nanoparticle aggregation. |
Conclusion
The use of this compound for the surface modification of nanoparticles offers a robust and versatile method to improve their pharmacokinetic properties for in vivo applications. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully PEGylate their nanoparticle systems. Careful optimization of reaction conditions and thorough characterization are paramount to achieving the desired "stealth" properties and ultimately, enhancing the therapeutic or diagnostic potential of the nanomedicine.
References
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) with m-PEG16-Mal Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted approach maximizes the drug's efficacy while minimizing systemic toxicity to healthy tissues.[2][3] An ADC consists of three core components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[4][5]
The linker is a critical element that heavily influences the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in modern ADC design to improve the physicochemical properties of the conjugate. The inclusion of a PEG chain enhances the hydrophilicity of the ADC, which is particularly beneficial when using hydrophobic payloads, as it helps prevent aggregation and improves solubility. This "shielding" effect of the PEG linker can also prolong the ADC's circulation half-life, leading to improved pharmacokinetics and enhanced tumor targeting.
The m-PEG16-Mal linker is a heterobifunctional linker featuring a methoxy-terminated PEG chain with 16 ethylene glycol units and a terminal maleimide group. The PEG portion provides the benefits of hydrophilicity and a defined spacer length, while the maleimide group enables highly specific, covalent conjugation to free thiol (sulfhydryl) groups on the antibody. This is typically achieved through a Michael addition reaction with cysteine residues, which are made available by the gentle reduction of the antibody's native interchain disulfide bonds. The thiol-maleimide reaction is highly efficient and chemoselective within a pH range of 6.5-7.5, making it an ideal strategy for controlled ADC synthesis.
Visualized Workflows and Mechanisms
Experimental Protocols
This section provides a detailed protocol for the synthesis, purification, and characterization of an ADC using a pre-formed this compound-payload construct.
Part 1: Antibody Reduction (Generation of Free Thiols)
This step reduces the interchain disulfide bonds in the antibody hinge region to generate free sulfhydryl groups required for maleimide conjugation.
Materials:
-
Monoclonal Antibody (mAb): 1-10 mg/mL in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reduction Buffer: Degassed Phosphate-Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5.
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed Reduction Buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add the reducing agent to the antibody solution. A 10-100 fold molar excess of TCEP over the antibody is recommended as a starting point.
-
Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at 37°C for 30-120 minutes with gentle mixing.
-
Note: If DTT is used as the reducing agent, the excess DTT must be removed prior to conjugation, typically via a desalting column (e.g., Sephadex G-25) or dialysis. TCEP does not require removal.
Part 2: ADC Conjugation Reaction
Materials:
-
Reduced Antibody from Part 1.
-
This compound-Payload: Prepared as a 10 mM stock solution in anhydrous DMSO.
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.5.
Procedure:
-
If necessary, adjust the pH of the reduced antibody solution to 7.0-7.5.
-
Add the this compound-Payload stock solution to the reduced antibody solution while gently stirring. A molar excess of 5-20 fold of the drug-linker over the antibody is a typical starting point.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability and prevent aggregation.
-
Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 2-8°C overnight.
-
(Optional) Quench the reaction by adding a 20-fold molar excess of a free thiol, such as N-acetylcysteine or L-cysteine, to react with any remaining maleimide groups. Incubate for an additional 20-30 minutes.
Part 3: ADC Purification
Purification is essential to remove process-related impurities such as unconjugated drug-linker, aggregates, and residual solvents.
Recommended Methods:
-
Size Exclusion Chromatography (SEC): An effective method to separate the larger ADC from smaller, unreacted drug-linker molecules and to remove aggregates.
-
Tangential Flow Filtration (TFF) / Diafiltration: A highly scalable method for buffer exchange and the removal of small molecule impurities. The yield for this technique can be maintained above 90%.
General SEC Procedure:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with the final formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.
-
Pool the relevant fractions to obtain the purified ADC.
Part 4: ADC Characterization
The final ADC product must be characterized to ensure it meets critical quality attributes (CQAs).
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR distribution. ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times due to changes in hydrophobicity.
-
Procedure: The ADC is analyzed on an HIC column, and the relative peak area of each DAR species is used to calculate the average DAR.
-
-
Purity and Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and quantify high molecular weight species (aggregates).
-
Procedure: The purified ADC is run on an analytical SEC column. The main peak represents the monomer, and any earlier eluting peaks correspond to aggregates.
-
-
Concentration Measurement:
-
Method: UV-Vis Spectroscopy.
-
Procedure: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the payload's specific absorbance maximum (if applicable) to determine the final concentration.
-
-
Identity and Integrity Confirmation:
-
Method: Mass Spectrometry (MS).
-
Procedure: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the light and heavy chains of the ADC, verifying successful conjugation.
-
Data and Expected Results
The following tables summarize typical parameters and expected outcomes for the synthesis and characterization of an ADC using the this compound linker.
Table 1: Summary of Typical Reaction Parameters
| Step | Parameter | Recommended Value | Reference |
|---|---|---|---|
| Antibody Reduction | Antibody Concentration | 1 - 10 mg/mL | |
| Reducing Agent | TCEP or DTT | ||
| Molar Excess of Reductant | 10 - 100 fold | ||
| Reaction pH | 7.0 - 7.5 | ||
| Temperature / Time | 37°C / 30 - 120 min | ||
| Conjugation | Linker-Payload Molar Excess | 5 - 20 fold | |
| Reaction pH | 7.0 - 7.5 | ||
| Organic Solvent (max) | < 10% v/v |
| | Temperature / Time | RT / 1 - 2 hours | |
Table 2: Key ADC Characterization Attributes and Typical Results
| Attribute | Analytical Method | Typical Result / Acceptance Criteria | Reference |
|---|---|---|---|
| Average DAR | HIC-HPLC | 3.5 - 4.5 (for partial reduction) | |
| Purity (Monomer %) | SEC-HPLC | > 95% | |
| Aggregates | SEC-HPLC | < 5% | |
| Free Drug-Linker | RP-HPLC or HIC | < 1% |
| Identity Confirmation | Mass Spectrometry | Confirmed mass of conjugated chains | |
Table 3: Impact of PEG Linker Size on ADC Pharmacokinetics (Illustrative Data) This table illustrates the general benefits of PEGylation on ADC properties based on published data for various PEG lengths.
| ADC Property | No PEG | PEG < 8 units | PEG ≥ 8 units | Reference |
| Relative Plasma Clearance | High | Moderate | Low | |
| Relative Plasma Exposure | Low | Moderate | High | |
| Tolerability (Survival) | Poor | Moderate | High (100%) | |
| In Vitro Potency (EC50) | Unaffected | Unaffected | Unaffected |
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. synmedchem.com [synmedchem.com]
- 5. Accelerating the development of novel antibody-drug conjugates through site-specific conjugation methods | ACROBiosystems [acrobiosystems.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with m-PEG16-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes, enabling applications from in vitro biochemical assays to in vivo imaging. The use of methoxy-polyethylene glycol (m-PEG) linkers in bioconjugation has become increasingly popular due to their ability to enhance the solubility, stability, and pharmacokinetic properties of proteins. The m-PEG16-Mal reagent combines a 16-unit PEG chain with a maleimide functional group, which allows for the specific covalent attachment of a fluorescent probe to cysteine residues on a protein of interest.
The maleimide group reacts with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5), minimizing non-specific labeling of other amino acid residues. The PEG linker provides a flexible spacer between the fluorophore and the protein, which can help to preserve the protein's native conformation and function.
These application notes provide a comprehensive guide to the use of fluorescently labeled this compound for protein conjugation, including detailed experimental protocols, data on labeling efficiency, and an example of its application in studying cellular signaling pathways.
Principle of the Reaction
The fluorescent labeling of a protein with a fluorescently-modified this compound reagent occurs in a single step. The electrophilic double bond of the maleimide moiety reacts with the nucleophilic thiol group of a cysteine residue, resulting in the formation of a stable thioether linkage. For proteins with existing disulfide bonds, a reduction step is necessary prior to labeling to free up the cysteine residues.
Data Presentation
The efficiency of protein labeling with this compound is influenced by several factors, including the molar ratio of the labeling reagent to the protein, reaction time, and temperature. The following tables provide representative data on labeling efficiency and the impact of labeling on protein function.
Table 1: Representative Labeling Efficiency of a Single-Chain Fragment Variable (scFv) with Fluorescent PEG-Maleimide at Different Molar Ratios
| Molar Ratio (PEG-Maleimide:Protein) | Labeling Efficiency (%) |
| 5:1 | 58 ± 12 |
| 10:1 | 75 ± 8 |
| 20:1 | 88 ± 5 |
Note: Data is illustrative and based on typical results for similar PEG-maleimide reagents. Optimal ratios should be determined empirically for each specific protein.
Table 2: Impact of Fluorescent this compound Labeling on Protein Stability
| Parameter | Unlabeled Protein | Labeled Protein |
| Aggregation Onset Temperature | 65°C | 72°C |
| Proteolytic Degradation Half-life | 4 hours | 10 hours |
| Storage Stability (4°C) | > 1 month | > 3 months |
Note: This data is representative and highlights the potential stabilizing effect of PEGylation. The actual impact will vary depending on the protein.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1]
-
Add TCEP solution to the protein solution to a final concentration that is in 10-100-fold molar excess over the protein.[1]
-
Incubate the mixture for 30-60 minutes at room temperature.
-
Proceed immediately to the labeling protocol.
Protocol 2: Fluorescent Labeling of Proteins with this compound
Materials:
-
Reduced protein solution (from Protocol 1) or a protein with free cysteines
-
Fluorescent this compound reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Degassed reaction buffer (pH 7.0-7.5)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the fluorescent this compound reagent in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Add the desired molar excess of the fluorescent this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To quench the reaction, add the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.
-
Purify the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the fluorescently labeled protein.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule.
Materials:
-
Purified fluorescently labeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the fluorophore (A_dye).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein where CF is the correction factor for the fluorophore's absorbance at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A_dye / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the fluorophore at its excitation maximum.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Conjugation of m-PEG16-Mal to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs), siRNAs, and aptamers, PEGylation can enhance solubility, increase in vivo stability by providing resistance to nucleases, and prolong circulation half-life by reducing renal clearance.[1]
This document provides detailed protocols and application notes for the conjugation of methoxy-poly(ethylene glycol)-maleimide with a 16-unit PEG chain (m-PEG16-Mal) to thiol-modified oligonucleotides. The maleimide group of the PEG reagent reacts specifically with the sulfhydryl (thiol) group of the modified oligonucleotide via a Michael addition reaction, forming a stable thioether bond. This method is highly efficient and proceeds under mild aqueous conditions, making it a favored approach for the bioconjugation of sensitive molecules like oligonucleotides.[2]
Principle of the Reaction
The conjugation chemistry is based on the reaction between a maleimide and a thiol. The maleimide group contains an electron-deficient carbon-carbon double bond that is highly reactive towards the nucleophilic thiol group. This reaction is chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring specific conjugation to the desired site on the oligonucleotide.[3] The resulting thioether linkage is generally stable under physiological conditions.[4]
Materials and Equipment
Reagents:
-
Thiol-modified oligonucleotide
-
m-PEG16-Maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 100 mM Phosphate Buffer Saline (PBS) or Tris buffer, pH 7.0-7.5, containing 1-2 mM EDTA.
-
Degassed, nuclease-free water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): Free thiol-containing molecule (e.g., L-cysteine, 2-mercaptoethanol)
-
RP-HPLC Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
RP-HPLC Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile/water (e.g., 50:50 v/v)
Equipment:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C8 or C18 reverse-phase column
-
Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (optional)
Experimental Protocols
Preparation of Reagents
-
Thiol-Modified Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a stock concentration of 1-10 mg/mL. Determine the precise concentration using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm.
-
m-PEG16-Maleimide: Immediately before use, dissolve the m-PEG16-Maleimide in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in degassed, nuclease-free water.
-
Conjugation Buffer: Prepare a 100 mM phosphate or Tris buffer at pH 7.0-7.5. Degas the buffer by vacuum filtration or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to minimize oxidation of the thiol groups. Add EDTA to a final concentration of 1-2 mM to chelate any metal ions that could catalyze thiol oxidation.
Reduction of Thiolated Oligonucleotide
Thiol-modified oligonucleotides can form disulfide bonds (dimers) during storage. These disulfide bonds must be reduced to free thiols for the conjugation reaction to proceed.
-
To the dissolved thiol-modified oligonucleotide, add the 10 mM TCEP stock solution to a final concentration of 1-2 mM. A 10- to 50-fold molar excess of TCEP over the oligonucleotide is recommended.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reduced oligonucleotide solution can be used directly in the conjugation reaction without the need to remove the TCEP. TCEP does not contain a free thiol and will not react with the maleimide. Dithiothreitol (DTT) is not recommended as it must be removed prior to the addition of the maleimide reagent.
Conjugation of this compound to the Oligonucleotide
-
In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the conjugation buffer.
-
Add the m-PEG16-Maleimide stock solution to the oligonucleotide solution. A 10- to 20-fold molar excess of the m-PEG16-Maleimide over the oligonucleotide is recommended to drive the reaction to completion.
-
Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescently tagged PEG.
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any excess m-PEG16-Maleimide.
Purification of the PEGylated Oligonucleotide
Purification is essential to remove unreacted oligonucleotide, excess PEG reagent, and any side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose. The PEGylated oligonucleotide will be more hydrophobic than the unmodified oligonucleotide and will thus have a longer retention time on the RP-HPLC column.
Protocol for RP-HPLC Purification:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.5.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the specific oligonucleotide sequence and the PEG chain length.
-
Detection: Monitor the elution profile at 260 nm for the oligonucleotide.
-
Inject the reaction mixture onto the column.
-
Collect the fractions corresponding to the PEGylated oligonucleotide peak.
-
The collected fractions can be desalted using a suitable method, such as a desalting column or ethanol precipitation, and then lyophilized.
Characterization of the Conjugate
UV-Vis Spectroscopy
The concentration of the purified PEG-oligonucleotide conjugate can be determined by measuring its absorbance at 260 nm. Note that the PEG moiety does not absorb at 260 nm, so the extinction coefficient of the unmodified oligonucleotide can be used for an approximate concentration measurement.
Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the successful conjugation and to verify the identity of the product. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
The expected mass of the conjugate can be calculated as follows:
Massconjugate = Massoligonucleotide + Massthis compound
The molecular weight of m-PEG16-Maleimide is approximately 843.9 g/mol . A successful conjugation will result in a mass shift corresponding to the mass of the this compound reagent.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oligonucleotide Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
| This compound Molar Excess | 10-fold | 20-fold | 20-fold |
| Reaction Time | 2 hours at RT | 2 hours at RT | 4 hours at RT |
| Conjugation Efficiency (%) | >80% (typical) | >90% (typical) | >90% (typical) |
| Yield (%) | To be determined | To be determined | To be determined |
| Purity (by HPLC) | >95% | >95% | >95% |
Note: The conjugation efficiency can be estimated by comparing the peak areas of the unreacted oligonucleotide and the PEGylated product in the HPLC chromatogram. Typical efficiencies for maleimide-thiol conjugations are high, often exceeding 80-90%. However, the exact efficiency and yield should be determined empirically for each specific oligonucleotide and reaction condition.
Diagrams
References
Troubleshooting & Optimization
strategies to minimize off-target labeling with m-PEG16-Mal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during labeling experiments with m-PEG16-Mal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
A1: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups on cysteine residues.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What causes off-target labeling with this compound?
A2: The primary cause of off-target labeling is the reaction of the maleimide group with primary amines, such as the side chain of lysine residues. This side reaction becomes more prominent at pH values above 7.5. Another potential issue is the hydrolysis of the maleimide ring itself, which also increases at higher pH and renders the this compound inactive.
Q3: How can I prevent the reaction of this compound with my reducing agent?
A3: If you are using a thiol-containing reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to reduce disulfide bonds, it is crucial to remove the excess reducing agent before adding your this compound reagent. This can be done using a desalting column or through buffer exchange. A preferred alternative is to use a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to the conjugation step.
Q4: What should I do with excess, unreacted this compound after the conjugation reaction?
A4: It is important to quench the reaction to consume any unreacted this compound. This prevents further, potentially non-specific, labeling of your molecule. Quenching can be achieved by adding a small molecule thiol, such as N-acetylcysteine, cysteine, or β-mercaptoethanol, to the reaction mixture.
Q5: The thioether bond formed is described as stable, but can it be reversed?
A5: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols (like glutathione in vivo). This can lead to the transfer of the PEG label to other molecules. To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed by a short incubation at a slightly alkaline pH (e.g., pH 9.0), which opens the ring and prevents the reverse reaction.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting & Optimization Strategy |
| Maleimide Hydrolysis | The maleimide ring on this compound is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive. • Solution: Prepare aqueous solutions of this compound immediately before use. For storage, dissolve it in an anhydrous organic solvent like DMSO or DMF. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Thiol Oxidation | Free sulfhydryl groups on your protein can oxidize to form disulfide bonds, which are unreactive with maleimides. • Solution: Reduce disulfide bonds prior to conjugation using TCEP. Degas your buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Suboptimal pH | The reaction rate is significantly slower at pH < 6.5 because the thiol is less likely to be in its reactive thiolate form. • Solution: Maintain the reaction pH between 6.5 and 7.5 for optimal efficiency and specificity. |
| Incorrect Stoichiometry | An insufficient amount of this compound will result in an incomplete reaction. • Solution: Use a molar excess of the this compound reagent. A 10- to 20-fold molar excess is a common starting point for protein labeling. However, this should be optimized for your specific molecule, as lower ratios (2:1 or 5:1) have been found to be optimal for smaller peptides or nanobodies. |
| Steric Hindrance | The PEG chain can physically block the maleimide group from accessing the target thiol, especially on large or complex molecules. • Solution: Optimize the molar ratio of this compound to your target molecule. In some cases, a longer PEG linker may be necessary to improve accessibility. |
Problem 2: Off-Target Labeling or Product Heterogeneity
| Possible Cause | Troubleshooting & Optimization Strategy |
| Reaction with Amines | At pH > 7.5, the maleimide group can react with primary amines, such as lysine residues, leading to non-specific labeling. • Solution: Strictly maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiols. |
| Thiazine Rearrangement | If labeling a peptide or protein with an N-terminal cysteine, the conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. • Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylating the N-terminus can prevent this side reaction. |
Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines. |
| This compound:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Drives the reaction to completion. This should be optimized for each specific application. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature allows for shorter reaction times, while 4°C can be used for overnight incubations. |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | Typical incubation times to achieve sufficient conjugation. |
| Buffer Composition | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) can compete with the target molecule at pH > 7.5. |
Table 2: Comparison of Disulfide Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Non-thiol based (no need to remove before conjugation). Effective over a wide pH range. Stable and odorless. | Can react with maleimides, though less inhibitory than DTT. |
| DTT | Strong reducing agent. | Thiol-based, so excess must be removed before adding this compound to prevent competition. Optimal activity at pH > 7. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction
-
Prepare your protein or peptide solution in a degassed, amine-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add TCEP to the solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
Protocol 2: this compound Conjugation
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
Protocol 3: Quenching and Purification
-
To quench the reaction, add a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol to the reaction mixture. A final concentration of 10-50 mM is typically sufficient.
-
Incubate for 15-30 minutes at room temperature to allow the quencher to react with any excess this compound.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted PEG reagent and quenching agent.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Optimizing m-PEG16-Mal Conjugation to Proteins
Welcome to the technical support center for m-PEG16-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing your PEGylation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein's thiol groups?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if I perform the conjugation outside the optimal pH range?
-
Below pH 6.5: The reaction rate will be significantly slower. This is because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: Several side reactions become more prominent. The maleimide group becomes more susceptible to hydrolysis, which renders it inactive. Additionally, the maleimide can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, disulfide bonds are unreactive with maleimides. To make the cysteine residues available for conjugation, you must first reduce the disulfide bonds to free sulfhydryl groups.
Q4: Which reducing agent should I use: TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. TCEP is stable, odorless, and effective over a wide pH range. Crucially, it does not contain a thiol group itself, so it does not need to be removed before adding the maleimide-PEG reagent.
Dithiothreitol (DTT) is also a strong reducing agent, but it contains thiol groups that will compete with your protein's thiols for reaction with the maleimide. Therefore, any excess DTT must be completely removed after reduction and before starting the conjugation reaction.
Q5: How can I prevent the maleimide-PEG from hydrolyzing before it reacts with my protein?
Maleimide hydrolysis is a significant side reaction that increases with pH. To minimize hydrolysis, you should always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve the maleimide-PEG in a dry, water-miscible organic solvent like DMSO or DMF.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. |
| Maleimide Hydrolysis | Prepare the this compound solution immediately before use. Avoid storing it in aqueous buffers. |
| Oxidized Thiols | Reduce disulfide bonds in your protein using TCEP prior to conjugation. Degas buffers to prevent re-oxidation. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to protein. A 10-20 fold molar excess of maleimide is a common starting point. |
| Inaccessible Cysteine Residues | The target cysteine residues may be sterically hindered. Consider protein denaturation and refolding studies if applicable. |
Issue 2: Poor Selectivity (Reaction with Amines)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Reaction pH | Lower the reaction pH to within the 6.5-7.5 range to ensure selectivity for thiols over amines. |
| Prolonged Reaction Time at High pH | If a slightly higher pH is unavoidable, minimize the reaction time to reduce the likelihood of amine reactions. |
Issue 3: Instability of the Conjugate (Retro-Michael Reaction)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Reversibility of Thioether Bond | The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to payload migration in vivo. |
| Post-Conjugation Stabilization | After the initial conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring. This forms a stable, ring-opened structure that is not susceptible to the retro-Michael reaction. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Protein Preparation: Dissolve your protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
TCEP Addition: Add a 50 to 100-fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
Protocol 2: this compound Conjugation to a Thiol-Containing Protein
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution. A starting molar ratio of 10:1 to 20:1 (maleimide:protein) is recommended, but this should be optimized for your specific protein.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be beneficial.
-
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate using size exclusion chromatography (SEC) or another suitable method to remove unreacted PEG and protein.
Visualizations
References
Technical Support Center: m-PEG16-Mal PROTAC Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of m-PEG16-Mal (maleimide-polyethylene glycol-16) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range ensures the selective reaction of the maleimide with the thiol group of a cysteine residue, minimizing competing reactions with other nucleophilic groups like amines.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] At pH values below 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.
Q2: How can I improve the solubility of my PEGylated PROTAC?
A2: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance water solubility and cell permeability. If you are experiencing solubility issues, consider the following:
-
Optimize PEG linker length: While PEG enhances hydrophilicity, an excessively long linker might not always be beneficial and could lead to decreased cellular uptake. The optimal number of PEG units must be determined empirically for each PROTAC system.
-
Modify the linker composition: Incorporating both alkyl and PEG motifs allows for tuning of important physical properties like topological polar surface area (TPSA) and lipophilicity, which in turn affect solubility.
Q3: What are the most effective methods for purifying PEGylated PROTACs?
A3: The purification of PEGylated PROTACs can be challenging due to the physicochemical properties of both the PROTAC and the PEG chain. A multi-step approach is often necessary. The most effective chromatographic techniques include:
-
Size Exclusion Chromatography (SEC): This is often the initial purification step to separate the larger PEGylated PROTAC from smaller unreacted reagents and byproducts.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used as a polishing step to achieve high purity by separating the target PROTAC from closely related impurities. C4, C8, or C18 columns are typically used.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective for purifying PEGylated proteins where the PEG chain can shield surface charges.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Possible Causes & Solutions
| Potential Cause | Troubleshooting & Optimization |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. A 10-20 fold molar excess of the maleimide-containing molecule is common for small molecules. However, for larger molecules, steric hindrance can be a factor, and the optimal ratio should be determined experimentally. For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. |
| Suboptimal pH | As mentioned in the FAQs, the pH should be maintained between 6.5 and 7.5 for optimal reactivity and selectivity. |
| Presence of Thiols in Buffer | Ensure that the reaction buffer does not contain any free thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, which will compete with the target thiol for reaction with the maleimide. |
Problem 2: Instability of the Final PROTAC Conjugate
Possible Causes & Solutions
| Potential Cause | Troubleshooting & Optimization |
| Retro-Michael Reaction | The thioether bond formed between the thiol and the maleimide can be reversible, especially under certain conditions, leading to dissociation of the conjugate. This can result in off-target effects. |
| Thiosuccinimide Ring Hydrolysis | The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, which can stabilize the linkage and prevent the retro-Michael reaction. While this is generally a slow process for common maleimides, it can be accelerated by using maleimides with electron-withdrawing N-substituents. After conjugation, you can intentionally hydrolyze the succinimide ring to create a more stable, ring-opened product. |
| High pH Conditions | The thiosuccinimide product can be unstable at high pH. Ensure that the final product is stored in a buffer with a neutral or slightly acidic pH. |
Experimental Protocols
Protocol 1: General this compound PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by first coupling a carboxylic acid-containing warhead (or E3 ligase ligand) to an amine-functionalized PEG linker, followed by deprotection and reaction with the maleimide-containing counterpart.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., Warhead or E3 Ligase Ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Step 3: Final Coupling to Maleimide-Containing Component
-
This final step involves the reaction of the deprotected amine with a maleimide-functionalized component, often through another amide bond formation if the maleimide component has a carboxylic acid.
Visualizations
Caption: General workflow for this compound PROTAC synthesis.
Caption: Troubleshooting decision tree for low PROTAC yield.
Caption: Potential side reactions of maleimide chemistry.
References
how to handle disulfide bond reduction before m-PEG16-Mal conjugation
Welcome to the technical support center for handling disulfide bond reduction prior to m-PEG16-Mal conjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during this bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before conjugation with this compound?
Maleimide chemistry specifically targets free sulfhydryl (-SH) groups, which are typically found in cysteine residues. In many proteins, these cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for the protein's tertiary structure. These disulfide bonds are unreactive towards maleimides.[1][2] Therefore, a reduction step is required to break these bonds and generate the free sulfhydryl groups necessary for conjugation with the maleimide moiety of this compound.
Q2: Which reducing agent should I choose for my experiment?
The choice of reducing agent is critical for a successful conjugation. The two most common options are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
-
TCEP is often the preferred choice for maleimide conjugation protocols.[3][4] It is a potent, odorless, and stable reducing agent that is highly selective for disulfide bonds and does not contain a free thiol group itself. This means that, in many cases, it does not need to be removed before the addition of the this compound, simplifying the workflow. TCEP is effective over a broad pH range (1.5-8.5).
-
DTT , also known as Cleland's Reagent, is another strong reducing agent. However, it contains thiol groups that will compete with the protein's sulfhydryls for reaction with the maleimide. Therefore, excess DTT must be removed from the protein solution after reduction and before the addition of this compound. DTT's reducing power is also limited to a pH greater than 7.
Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible reduction of disulfides. | Reversible thiol-disulfide exchange. |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Removal Required? | Often not required before maleimide conjugation. | Yes, must be removed. |
| Stability | More resistant to air oxidation. | Sensitive to air oxidation. |
| Odor | Odorless. | Slight sulfur smell. |
| Interference | Does not interfere with Ni-IMAC purification. | Can interfere with Ni-IMAC purification. |
Q3: How do I remove the reducing agent before conjugation?
If you are using a thiol-containing reducing agent like DTT, it is essential to remove it before adding the this compound. Common methods for removing small molecule reducing agents from protein solutions include:
-
Desalting Columns/Spin Columns: These are a quick and efficient way to separate the protein from the reducing agent based on size.
-
Dialysis: This method involves exchanging the buffer of the protein solution with a fresh buffer that does not contain the reducing agent.
-
Immobilized Reducing Agents: Using a reducing agent that is bound to a solid support allows for easy removal by centrifugation.
Troubleshooting Guide
Problem: Low Conjugation Efficiency
This is one of the most common issues encountered. A systematic approach to troubleshooting can help identify the root cause.
Possible Cause 1: Incomplete Disulfide Bond Reduction
-
How to Verify: The number of free sulfhydryl groups can be quantified using Ellman's Reagent (DTNB). This assay produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Solutions:
-
Increase the Molar Excess of Reducing Agent: A 50-100 fold molar excess of TCEP is a common starting point.
-
Optimize Reaction Time and Temperature: A typical reduction is performed for 20-60 minutes at room temperature. You may need to optimize this for your specific protein.
-
Ensure Correct pH: TCEP is effective over a broad pH range, but for DTT, the pH should be above 7.
-
Possible Cause 2: Reoxidation of Sulfhydryl Groups
Free sulfhydryl groups can be susceptible to reoxidation back to disulfide bonds, especially in the presence of oxygen.
-
Solutions:
-
Use Degassed Buffers: Degassing buffers by applying a vacuum or bubbling with an inert gas like nitrogen or argon can minimize dissolved oxygen.
-
Work Quickly: Perform the conjugation step as soon as possible after the reduction and removal of the reducing agent.
-
Include a Chelating Agent: EDTA can be added to the buffer to chelate metal ions that can catalyze oxidation.
-
Possible Cause 3: Hydrolysis of the Maleimide Group
The maleimide group on the this compound is susceptible to hydrolysis, which renders it inactive. The rate of hydrolysis increases with increasing pH.
-
Solutions:
-
Control the pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Above pH 7.5, the rate of hydrolysis and reaction with amines increases.
-
Prepare Maleimide Reagent Fresh: Always prepare aqueous solutions of this compound immediately before use. For storage, dissolve it in a dry, biocompatible organic solvent like DMSO or DMF.
-
Problem: Protein Aggregation or Precipitation
-
Possible Cause 1: Suboptimal Buffer Conditions
-
Solution: Ensure the pH of your buffer is within the stability range of your protein. High ionic strength can also contribute to aggregation.
-
-
Possible Cause 2: Disruption of Protein Structure
-
Solution: Complete reduction of all disulfide bonds may lead to protein unfolding and aggregation, especially for proteins that rely on these bonds for structural integrity. Consider a partial or selective reduction if possible.
-
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Protein Preparation: Dissolve your protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
TCEP Addition: Add a 50-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
Protocol 2: Quantification of Free Sulfhydryl Groups with Ellman's Reagent
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL of DTNB in the Reaction Buffer.
-
-
Assay:
-
In a cuvette or microplate well, mix your reduced protein sample with the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
The concentration of free sulfhydryls can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Protocol 3: this compound Conjugation
-
Prepare Maleimide Stock: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to protein is a good starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Stop the reaction by adding a small molecule thiol like cysteine or beta-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Purify the conjugated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Visual Guides
References
preventing maleimide ring opening in basic conditions
Welcome to the technical support center for maleimide-based bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on preventing maleimide ring opening under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide ring opening, and why is it a concern?
A1: The maleimide ring is susceptible to hydrolysis in aqueous solutions, a reaction that opens the ring to form an unreactive maleamic acid. This process is accelerated under basic conditions (higher pH). If the ring opens before the maleimide has reacted with a thiol on your target molecule, the conjugation reaction will fail.[1][2][3]
Q2: My maleimide-thiol conjugate is unstable. What is causing this?
A2: The initial product of a maleimide-thiol conjugation, a thiosuccinimide adduct, can be unstable. It is susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation. This is particularly problematic in environments containing other thiols (like glutathione in vivo), as it can lead to the transfer of your conjugated molecule to other thiol-containing species, a phenomenon sometimes called "payload migration".[4][5]
Q3: How can I improve the stability of my maleimide-thiol conjugate?
A3: The most effective strategy to prevent the retro-Michael reaction and improve the stability of your conjugate is to intentionally hydrolyze the thiosuccinimide ring after the initial conjugation. This post-conjugation hydrolysis opens the succinimide ring to form a stable succinamic acid thioether, which is resistant to thiol exchange. This can be achieved by incubating the purified conjugate in a mildly basic buffer (pH 8.0-9.0).
Q4: What is the optimal pH for a maleimide-thiol conjugation reaction?
A4: The ideal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Within this range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines. Above pH 7.5, the competitive reaction with primary amines (like lysine residues) becomes more significant.
Q5: Are there alternatives to standard maleimides that offer better stability?
A5: Yes, several next-generation maleimides and alternative chemistries have been developed to address the stability issues of traditional N-alkyl maleimides. These include:
-
N-Aryl Maleimides: These have electron-withdrawing N-substituents that accelerate the rate of the stabilizing post-conjugation ring hydrolysis.
-
Self-Hydrolyzing Maleimides: These are engineered with internal basic groups that catalyze the hydrolysis of the thiosuccinimide ring, leading to rapid stabilization at neutral pH.
-
Dibromomaleimides: These can undergo a sequential reaction with a thiol and then an amine, resulting in a stable, dual-functionalized conjugate.
-
Alternative Reagents: Other chemical groups like vinyl sulfones and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) form highly stable, irreversible bonds with thiols.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Premature Hydrolysis of Maleimide | Maintain the conjugation reaction pH between 6.5 and 7.5. Prepare maleimide solutions in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. For aqueous storage, use a slightly acidic buffer (pH 6.0-6.5). |
| Oxidation of Thiols | Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines if the reaction is performed at a pH above 7.5. Also, include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols. |
Issue 2: Conjugate Instability and Payload Loss
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | Implement a post-conjugation hydrolysis step. After purifying the initial conjugate, adjust the pH to 8.0-9.0 and incubate to induce ring-opening, which forms a stable, irreversible bond. |
| Thiol Exchange with Excess Reagents | Ensure all unreacted thiol-containing molecules are removed from the conjugate before proceeding to the hydrolysis step or storage. |
| N-terminal Cysteine Rearrangement | If conjugating to a peptide with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring. Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the amine protonated and less nucleophilic. |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation and Stabilization
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein, followed by a stabilization step.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP
-
Hydrolysis Buffer: 50 mM Sodium Borate, pH 9.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer.
-
If necessary, reduce disulfide bonds by adding TCEP to a final concentration of 5-50 mM and incubating at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the maleimide-functionalized molecule to the protein solution. The final concentration of the organic solvent should be low (<10% v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess maleimide reagent and other small molecules by SEC or dialysis.
-
-
Stabilization via Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using the hydrolysis buffer.
-
Incubate at 37°C for several hours to overnight. The progress of the hydrolysis can be monitored by HPLC-MS.
-
Once hydrolysis is complete, adjust the pH back to the desired range for your application and storage.
-
Protocol 2: Stability Assessment of Maleimide Conjugates
This protocol describes a method to assess the stability of your conjugate in the presence of a competing thiol.
Materials:
-
Purified maleimide conjugate
-
Assay Buffer: PBS, pH 7.4
-
Competing Thiol: Glutathione (GSH) or N-acetylcysteine
-
Analytical method (e.g., HPLC, SDS-PAGE)
Methodology:
-
Incubation:
-
Incubate the purified conjugate in the assay buffer at 37°C in the presence of a physiological concentration of the competing thiol (e.g., 1-5 mM GSH).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
-
Analysis:
-
Immediately analyze the aliquots by HPLC or another suitable method to quantify the amount of intact conjugate remaining.
-
Plot the concentration of the intact conjugate over time to determine its stability.
-
Data Summary
Table 1: pH Effects on Maleimide Reactions
| pH Range | Primary Reaction | Stability of Unreacted Maleimide | Notes |
| < 6.5 | Slower thiol-maleimide reaction | High | Suboptimal for efficient conjugation due to slow kinetics. |
| 6.5 - 7.5 | Optimal for thiol-maleimide reaction | Moderate | Highly selective for thiols over amines. |
| 7.5 - 8.5 | Fast thiol reaction, increased amine reaction | Low | Increased rate of maleimide hydrolysis. |
| > 8.5 | Rapid maleimide hydrolysis | Very Low | Used for post-conjugation stabilization of the thiosuccinimide ring. |
Table 2: Comparison of Thiol-Reactive Chemistries
| Reagent Type | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide | Thiosuccinimide | Moderate (Reversible) | Fast reaction with thiols. | Susceptible to retro-Michael reaction. |
| N-Aryl Maleimide | Thiosuccinimide -> Hydrolyzed | High | Faster stabilizing hydrolysis than N-alkyl maleimides. | |
| Vinyl Sulfone | Thioether | High (Irreversible) | Forms a stable, irreversible bond. | Generally slower reaction rate than maleimides. |
| 5HP2Os | Thiol conjugate | High | Excellent cysteine selectivity and superior conjugate stability. Inert to hydrolysis before conjugation. | Newer chemistry, less commercially available. |
| Dibromomaleimide | Aminothiomaleimide | High (Irreversible) | Allows for dual functionalization and simultaneous stabilization. | Requires a two-step, one-pot reaction. |
Visual Guides
Caption: Reaction pathways for maleimide conjugation, degradation, and stabilization.
Caption: Troubleshooting workflow for maleimide conjugation experiments.
References
Technical Support Center: Optimizing Storage Buffers for Long-Term Conjugate Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing storage buffers for the long-term stability of conjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of conjugate instability during storage?
A1: Conjugate instability primarily stems from two sources: physical instability and chemical instability.
-
Physical Instability often manifests as aggregation, precipitation, or denaturation. This is frequently driven by the increased hydrophobicity of the conjugate after attaching a payload or label, unfavorable buffer conditions (e.g., pH at the isoelectric point), and physical stressors like freeze-thaw cycles or agitation.[1][2]
-
Chemical Instability can involve degradation of the antibody or payload, or cleavage of the linker connecting them. This can be influenced by factors such as suboptimal pH, oxidation, and the presence of residual reducing agents from the conjugation process.[3]
Q2: What is the ideal temperature for long-term storage of conjugates?
A2: For long-term storage (months to years), storing conjugates at ultra-low temperatures, such as -80°C, is generally recommended.[4][5] For shorter periods (weeks to a few months), -20°C is a common option, often with the addition of a cryoprotectant like glycerol. Some conjugates, particularly certain enzyme conjugates, are sensitive to freezing and should be stored at 4°C for short durations. Always consult the manufacturer's datasheet for specific recommendations.
Q3: What is a cryoprotectant and why is it necessary for frozen storage?
A3: A cryoprotectant is an additive used to protect proteins and conjugates from damage during freezing. When an aqueous solution freezes, the formation of ice crystals can denature the protein structure. Cryoprotectants like glycerol or ethylene glycol prevent the formation of these damaging ice crystals, typically by creating a more viscous, glass-like matrix at low temperatures. They are commonly used at final concentrations of 25-50% for storage at -20°C.
Q4: Can I use Phosphate-Buffered Saline (PBS) for long-term frozen storage?
A4: While convenient, PBS is often not recommended for long-term cryostorage. Freezing of phosphate buffers can cause a significant drop in pH due to the precipitation of dibasic sodium salts, which can lead to protein unfolding and aggregation. Buffers like histidine-sucrose (HSB) have been shown to be more effective at maintaining stability and preventing aggregation during freeze-thaw cycles.
Q5: My conjugate is intended for use with live cells. Are there any buffer components I should avoid?
A5: Yes. You should avoid adding antimicrobial agents like sodium azide to conjugates that will be used to treat or stain live cells, as it is cytotoxic. Similarly, if your downstream application involves a primary amine coupling reaction, sodium azide should be avoided as it can interfere with the reaction.
Troubleshooting Guides
Issue 1: Conjugate Aggregation or Precipitation
Aggregation is the most common stability issue for conjugates, particularly for hydrophobic antibody-drug conjugates. It can lead to loss of activity and potential immunogenicity.
Initial Assessment:
-
Visual Inspection: Check for visible turbidity or precipitates in the solution.
-
Quantification: Analyze the sample using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the percentage of high molecular weight species (aggregates).
Troubleshooting Workflow for Conjugate Aggregation
Caption: Troubleshooting decision tree for conjugate aggregation.
Issue 2: Loss of Conjugate Activity or Deconjugation
This issue arises from the chemical instability of the conjugate, leading to a decline in its intended function.
Initial Assessment:
-
Functional Assay: Perform a relevant bioassay (e.g., ELISA, cell-based cytotoxicity assay) to measure the specific activity of the conjugate.
-
Chromatographic Analysis: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to assess the drug-to-antibody ratio (DAR) and detect deconjugation over time.
Common Causes and Solutions:
-
Suboptimal pH: The stability of many linkers is pH-dependent. Ensure the buffer pH maintains the integrity of the specific linker chemistry used.
-
Oxidation: If the conjugate is sensitive to oxidation, consider adding a chelating agent like EDTA (1-5 mM) to avoid metal-induced oxidation or adding reducing agents like DTT (1-5 mM) if compatible with the conjugate's structure.
-
Enzymatic Degradation: If you suspect contamination with proteases, add a protease inhibitor cocktail to the storage buffer. For HRP conjugates, avoid sodium azide as it inhibits HRP activity; use an alternative like thimerosal.
Data Presentation: Buffer Components for Enhanced Stability
The selection of buffer and excipients is critical for long-term stability. The tables below summarize common components and their typical concentrations.
Table 1: Common Buffer Systems for Conjugate Storage
| Buffer System | Typical pH Range | Typical Concentration | Notes |
| Histidine-Sucrose | 6.0 - 6.5 | 25 mM Histidine, 250 mM Sucrose | Excellent for cryostorage; minimizes pH shifts during freezing. |
| Citrate | 4.0 - 6.5 | 50 mM | Often preferred for slightly acidic formulations to enhance stability. |
| Phosphate (PBS) | 6.5 - 7.5 | 1X (e.g., 10 mM) | Widely used but can cause pH drop and aggregation upon freezing. |
| Tris | 7.0 - 8.5 | 20 - 50 mM | Common for many protein applications; pH is temperature-dependent. |
Table 2: Common Stabilizing Excipients and Additives
| Excipient Class | Example | Typical Concentration | Primary Function |
| Cryoprotectants | Glycerol, Ethylene Glycol | 25 - 50% (v/v) | Prevents ice crystal formation during freezing at -20°C. |
| Lyoprotectants/Stabilizers | Sucrose, Trehalose | 5 - 10% (w/v) or ~250 mM | Stabilizes protein structure during freezing and lyophilization. |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01 - 0.1% (v/v) | Prevents surface adsorption and reduces aggregation. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Can act as aggregation suppressors and stabilizers. |
| Antimicrobials | Sodium Azide, Thimerosal | 0.02 - 0.05% (w/v) | Prevents microbial growth during storage at 4°C. |
| Chelating Agents | EDTA | 1 - 5 mM | Prevents metal-induced oxidation. |
Experimental Protocols
Protocol 1: Assessing Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, making it the standard method for quantifying aggregates (dimers and higher molecular weight species) from the desired monomer.
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a conjugate sample.
Materials:
-
HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).
-
Size Exclusion Chromatography column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A common mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic solvent like 15% isopropanol may be needed to prevent secondary interactions with the column.
-
Conjugate sample, filtered through a 0.22 µm filter.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 - 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the conjugate to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the column eluate at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragment species.
-
Analysis: Integrate the peak areas for all species. Calculate the percentage of each species (e.g., aggregate, monomer) by dividing its peak area by the total area of all peaks.
% Aggregate = (AreaAggregate Peaks / Total AreaAll Peaks) * 100
Experimental Workflow for Stability Assessment
References
Validation & Comparative
Confirming Successful Conjugation of m-PEG16-Mal: A Comparative Guide
For researchers and drug development professionals, confirming the successful covalent attachment of polyethylene glycol (PEG) to a molecule is a critical step in the development of PEGylated therapeutics. This guide provides a comparative analysis of common analytical techniques used to confirm the successful conjugation of m-PEG16-Maleimide (m-PEG16-Mal), a thiol-reactive PEG reagent. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate confirmation strategy.
Comparison of Analytical Techniques
The choice of analytical technique to confirm PEGylation depends on the desired level of detail, sample throughput, and available instrumentation. The following table summarizes and compares the most frequently employed methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Absolute confirmation of conjugation via mass increase.- Determination of the degree of PEGylation (number of PEG chains).[1][2]- Characterization of PEG polydispersity.[1] | - High accuracy and sensitivity.[1][3]- Provides detailed structural information. | - Can be complex to interpret due to polydispersity of PEG.- Requires specialized equipment and expertise. |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | - Qualitative assessment of molecular weight increase. | - Simple, rapid, and widely accessible.- Allows for visual confirmation of conjugation. | - Prone to band broadening or smearing due to PEG-SDS interactions.- Potential for PEG chain loss during sample preparation.- Provides only an apparent molecular weight. |
| Native PAGE | Separates proteins in their native state based on size and charge. | - Qualitative assessment of size and charge alteration upon conjugation. | - Avoids issues of PEG-SDS interaction, providing better resolution than SDS-PAGE. | - Migration pattern is influenced by both size and charge, which can complicate interpretation. |
| HPLC (SEC, RP-HPLC, HIC) | Separates molecules based on size, hydrophobicity, or a combination of properties. | - Separation of PEGylated conjugate from unreacted protein and PEG.- Quantification of conjugation efficiency and purity. | - High reproducibility and suitable for quantitative analysis.- Can be automated for high-throughput screening. | - Method development can be time-consuming.- Resolution may be challenging for small PEG chains or complex mixtures. |
Experimental Protocols
Below are detailed protocols for the key experiments discussed.
Mass Spectrometry (MS) Analysis
Objective: To obtain an accurate mass measurement of the PEGylated product to confirm conjugation and determine the degree of PEGylation.
Protocol:
-
Sample Preparation:
-
Desalt the conjugation reaction mixture using a suitable method (e.g., dialysis, size-exclusion spin columns) to remove excess salts and unreacted PEG, which can interfere with ionization.
-
Reconstitute the sample in a solvent compatible with the chosen MS technique (e.g., for ESI-MS, a solution of 50% acetonitrile and 0.1% formic acid in water is common).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.
-
For intact protein analysis, acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the protein and its PEGylated forms.
-
-
Data Interpretation:
-
Compare the mass of the starting material (unconjugated protein) with the mass of the product. The mass difference should correspond to the mass of the attached this compound moiety.
-
The presence of multiple peaks with mass differences corresponding to multiples of the PEG mass will indicate the degree of PEGylation (mono-, di-, tri-PEGylated species, etc.).
-
SDS-PAGE Analysis
Objective: To visually confirm an increase in the apparent molecular weight of the protein after conjugation.
Protocol:
-
Sample Preparation:
-
Mix a small aliquot of the conjugation reaction with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) if disulfide bonds need to be cleaved.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples, along with a molecular weight marker and an unconjugated protein control, onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
For more specific detection of the PEG moiety, a barium iodide staining method can be used.
-
Destain the gel and visualize the protein bands.
-
-
Data Interpretation:
-
A successful conjugation will be indicated by the appearance of a new band at a higher apparent molecular weight compared to the unconjugated protein control.
-
HPLC Analysis (Size-Exclusion Chromatography - SEC)
Objective: To separate the PEGylated conjugate from the unconjugated protein and free PEG, allowing for quantification of the conjugation efficiency.
Protocol:
-
System Preparation:
-
Equilibrate a size-exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The column should have a fractionation range appropriate for the size of the protein and the PEGylated conjugate.
-
-
Sample Injection and Analysis:
-
Inject a filtered and degassed sample of the conjugation reaction mixture onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and/or a refractive index (RI) detector for the PEG component.
-
-
Data Interpretation:
-
The chromatogram will show distinct peaks corresponding to the PEGylated conjugate (eluting first due to its larger size), the unconjugated protein, and the free PEG.
-
The area under each peak can be used to calculate the percentage of conjugated protein and the overall purity of the sample.
-
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the principle of PEG-maleimide conjugation.
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Analytical Workflow for Confirmation.
Alternatives to Maleimide Chemistry
While maleimide chemistry is widely used for thiol-specific conjugation, the resulting thioether bond can sometimes be unstable, particularly in vivo, where it can undergo retro-Michael addition or exchange reactions with other thiols. This has led to the development of alternative reagents that form more stable linkages.
| Alternative Reagent | Reaction Principle | Linkage Formed | Advantages over Maleimide |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) | Thiol-Click Chemistry | Stable Thioether | - Forms a more stable conjugate in human plasma.- High selectivity for cysteine. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thiol addition | Stable Thiol Adduct | - Superior stability against hydrolysis and thiol exchange.- Allows for single-site multi-functionalization. |
| Mono-sulfone-PEG | Michael addition followed by reduction | Stable Thioether | - Less susceptible to deconjugation via retro-Michael reactions. |
The confirmation methods described in this guide (MS, SDS-PAGE, HPLC) are also applicable for verifying successful conjugation with these alternative reagents. The primary difference will be the expected mass shift and the chemical nature of the resulting linkage.
By employing the techniques and protocols outlined in this guide, researchers can confidently confirm the successful conjugation of this compound and other PEGylating agents, ensuring the quality and consistency of their PEGylated products.
References
A Comparative Guide to Analytical Methods for Characterizing m-PEG16-Mal Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. This guide provides an objective comparison of analytical methods for characterizing biomolecules conjugated with m-PEG16-Mal, a discrete polyethylene glycol (PEG) linker featuring a methoxy cap, 16 ethylene glycol units, and a maleimide group for thiol-specific conjugation.
The use of a discrete PEG linker like this compound offers significant advantages over traditional polydisperse PEGs, primarily by yielding a more homogeneous conjugate population with a precise molecular weight.[1] This homogeneity simplifies analytical characterization. A multi-faceted analytical approach is crucial for confirming successful conjugation, quantifying purity, and identifying potential impurities such as unreacted starting materials or byproducts from side reactions like maleimide hydrolysis.[2][3]
This guide compares the most effective analytical techniques for this purpose—Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and includes supporting methods like UV-Vis and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Key Analytical Techniques
A comprehensive characterization strategy employs these techniques orthogonally, with each method providing unique and complementary information about the conjugate's identity, purity, and structural integrity.
| Technique | Primary Application for this compound Conjugates | Strengths | Limitations |
| Mass Spectrometry (MS) | - Confirmation of covalent conjugation - Determination of precise molecular weight - Identification of PEGylation degree (number of PEGs per molecule)[4][5] | - High sensitivity and accuracy - Provides detailed structural information - Can identify and characterize impurities and degradation products (e.g., hydrolysis, oxidation) | - Complex spectra for heterogeneous samples - Ionization efficiency can be challenging for large conjugates - Requires sample desalting |
| HPLC | - Purity assessment and quantification - Separation of conjugate from free biomolecule and unreacted PEG-linker - Detection and quantification of aggregates | - Highly reproducible and quantitative - Multiple detection methods available (UV, RI, ELSD) - Can be coupled with MS for enhanced characterization (LC-MS) | - Does not provide direct structural confirmation - Method development can be time-consuming - Resolution may be challenging for species with similar properties |
| NMR Spectroscopy | - Structural confirmation of the PEG-linker itself - Verification of maleimide functional group integrity prior to conjugation - Can determine conjugation efficiency in some cases | - Provides unambiguous structural information - Non-destructive - Can quantify the degree of PEG functionalization | - Low sensitivity compared to MS - Complex spectra for large bioconjugates - Requires high sample concentration and purity |
| UV-Vis Spectroscopy | - Monitoring the progress of the thiol-maleimide conjugation reaction in real-time | - Simple, rapid, and non-destructive - Allows for kinetic analysis of the conjugation reaction | - Provides limited structural information - Only tracks the disappearance of the maleimide chromophore |
| FTIR Spectroscopy | - Confirmation of successful PEGylation by identifying characteristic PEG ether bonds | - Fast and requires minimal sample preparation - Provides information on chemical bonding | - Low sensitivity for minor components - Overlapping peaks can complicate interpretation in complex molecules |
I. Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is the gold standard for confirming the identity and covalent nature of the this compound conjugate. It provides the exact mass of the final product, allowing for verification of the mass addition from the PEG linker and identification of different conjugated species.
Key Approaches:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Particularly useful for determining the average molecular weight of the conjugate. It often produces singly charged ions, which simplifies the resulting spectrum.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI-MS is ideal for analyzing complex mixtures and provides high mass accuracy. It generates multiply charged ions, and the resulting spectra are deconvoluted to determine the zero-charge mass.
Quantitative Data Summary
| Parameter | Expected Value/Observation | Significance |
| Mass of this compound | ~898.0 Da (varies slightly by manufacturer) | Confirms the mass of the linker being conjugated. |
| Mass of Hydrolyzed this compound | Mass of linker + 18.01 Da | Identifies a common impurity where the maleimide ring has opened. |
| Mass of Conjugate | Mass of Biomolecule + Mass of this compound | Confirms successful covalent attachment of one linker. |
| Mass Accuracy | < 10 ppm (with high-resolution MS) | Ensures high confidence in mass assignments. |
Experimental Protocol: ESI-MS of a Protein-PEG Conjugate
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method (e.g., C4 ZipTip or dialysis) to remove non-volatile salts that can interfere with ionization.
-
Reconstitute the desalted sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 0.5-1.0 mg/mL.
-
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
MS Analysis:
-
Infusion: The sample can be introduced via direct infusion or through an LC system (LC-MS). For LC-MS, a short C4 or C18 column is typically used.
-
Instrument Settings (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V (optimize to minimize fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 300 °C
-
-
-
Data Analysis:
-
Acquire the mass spectrum over an appropriate m/z range.
-
Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum.
-
Compare the observed mass with the theoretical mass of the expected conjugate.
-
Visualization: MS Characterization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. sciex.com [sciex.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with m-PEG16-Mal
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is a critical aspect of therapeutic protein development. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. Among the various PEGylation reagents, m-PEG16-Mal, a monodisperse PEG with a maleimide reactive group, offers specific advantages for cysteine-targeted conjugation. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins labeled with this compound against other common PEGylation alternatives, supported by experimental protocols and data.
Principles of PEGylation and Mass Spectrometry Analysis
PEGylation can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and providing a protective shield against proteolytic degradation. The choice of PEGylation reagent is crucial and is dictated by the desired site of conjugation and the required physicochemical properties of the final conjugate.
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, providing information on the molecular weight of the conjugate, the degree of PEGylation (number of attached PEG molecules), and the specific sites of modification.[1][2] However, the analysis of PEGylated proteins by MS can be challenging due to the potential for heterogeneity in polydisperse PEG reagents and the generation of complex, multi-charged mass spectra.[1]
Comparison of this compound with Alternative PEGylation Reagents
The selection of a PEGylation reagent significantly impacts the subsequent mass spectrometry analysis. Here, we compare this compound with two common alternatives: a polydisperse maleimide-PEG and an NHS-ester-PEG.
| Feature | This compound | Polydisperse Maleimide-PEG (e.g., 20 kDa) | NHS-Ester-PEG (e.g., 20 kDa) |
| Target Residue | Cysteine | Cysteine | Lysine, N-terminus |
| Specificity | High for free thiols | High for free thiols | Reactive with multiple primary amines |
| Dispersity | Monodisperse (single molecular weight) | Polydisperse (distribution of molecular weights) | Polydisperse (distribution of molecular weights) |
| Mass Spectrum Complexity | Simplified, single major peak for each degree of PEGylation | Broad, complex peaks reflecting the polymer distribution | Broad, complex peaks reflecting the polymer distribution and multiple potential sites of attachment |
| Data Interpretation | Straightforward, precise mass determination | Challenging, requires deconvolution of broad peaks to determine average mass | Very challenging, requires deconvolution and peptide mapping to identify sites |
| Stability of Linkage | Thioether bond, generally stable. Can undergo retro-Michael addition.[3] | Thioether bond, generally stable. Can undergo retro-Michael addition.[3] | Amide bond, highly stable |
Key Advantages of this compound in Mass Spectrometry Analysis:
The monodisperse nature of this compound is a significant advantage for mass spectrometry. It results in a single, sharp peak for the modified protein, simplifying the mass spectrum and allowing for highly accurate mass determination. This contrasts with polydisperse PEGs, which produce broad, bell-shaped peaks that complicate data interpretation and can obscure subtle mass shifts.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with this compound and a generic alternative, followed by a procedure for sample preparation for mass spectrometry.
Protocol 1: Cysteine-Specific Labeling with this compound
This protocol is designed for the site-specific labeling of a protein with an available cysteine residue.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)
-
This compound (dissolved in a compatible solvent like DMSO or DMF, if necessary)
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds to expose cysteines)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Subsequently, remove the TCEP using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a 50-fold molar excess of L-cysteine or β-mercaptoethanol to quench the unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess PEG reagent and quenching agent by size-exclusion chromatography or dialysis.
Protocol 2: Amine-Specific Labeling with NHS-Ester-PEG
This protocol is for the less specific labeling of lysine residues and the N-terminus.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG (dissolved in a compatible solvent like DMSO or DMF)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of NHS-Ester-PEG to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add Tris or glycine to a final concentration of 20-50 mM to quench the unreacted NHS-Ester-PEG. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess PEG reagent and quenching agent by size-exclusion chromatography or dialysis.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps to prepare the labeled protein for LC-MS analysis.
Materials:
-
Labeled protein solution
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation (for peptide mapping):
-
Denature the protein in denaturing buffer.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate free cysteines with iodoacetamide.
-
-
Buffer Exchange (for intact mass analysis): Exchange the purified labeled protein into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium acetate.
-
Digestion (for peptide mapping): Dilute the denatured, reduced, and alkylated protein solution to reduce the denaturant concentration and add trypsin. Incubate overnight at 37°C.
-
Sample Cleanup: Desalt the intact protein or digested peptides using a C18 ZipTip or equivalent.
-
LC-MS Analysis: Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile and inject it into the LC-MS system. For PEGylated proteins, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum.
Data Presentation and Visualization
Clear visualization of experimental workflows and data is essential for understanding and comparing different PEGylation strategies.
Figure 1. Experimental workflow for the mass spectrometry analysis of a protein labeled with this compound.
Figure 2. Logical relationship between PEGylation reagent properties and the resulting mass spectrum complexity.
Conclusion
The choice of PEGylation reagent has a profound impact on the ease and accuracy of mass spectrometry analysis. The use of a monodisperse reagent like this compound for cysteine-specific labeling significantly simplifies the resulting mass spectra, enabling more precise characterization of the bioconjugate. While polydisperse reagents are widely used, the inherent heterogeneity they introduce necessitates more complex data analysis and can obscure important details about the modification. For researchers requiring high-confidence characterization of PEGylated proteins, the advantages of using a monodisperse reagent like this compound are clear. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and analysis of PEGylated protein therapeutics.
References
A Comparative Guide to Site-Specific PEGylation: Validating m-PEG16-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methoxy-polyethylene glycol (16)-maleimide (m-PEG16-Mal) with alternative reagents for the site-specific PEGylation of therapeutic proteins. Supporting experimental data, detailed protocols for key validation experiments, and workflow visualizations are presented to aid in the selection of the most appropriate PEGylation strategy.
Introduction to Site-Specific PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. Benefits include improved solubility, extended circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1] While early methods involved random PEGylation, typically at lysine residues, this often resulted in heterogeneous mixtures with reduced biological activity. Site-specific PEGylation aims to attach a single PEG chain at a predetermined location, yielding a homogenous product with preserved function.[1][2]
The most common strategy for site-specific PEGylation involves the introduction of a unique cysteine residue via site-directed mutagenesis, which can then be selectively targeted by thiol-reactive PEG reagents like this compound.[2]
Comparison of this compound with Alternative PEGylation Chemistries
The choice of PEGylation chemistry is critical and depends on factors such as the desired stability of the linkage, reaction efficiency, and the nature of the target protein. Here, we compare this compound with other common site-specific PEGylation reagents.
Data Presentation: Performance Comparison of PEGylation Reagents
| Feature | m-PEG-Maleimide | m-PEG-NHS Ester | m-PEG-Vinyl Sulfone | Click Chemistry (e.g., DBCO-PEG) |
| Target Residue | Cysteine (Thiol) | Lysine (Amine), N-terminus | Cysteine (Thiol) | Non-natural amino acid (e.g., containing azide or alkyne) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 8.0 - 9.0 | Physiological (catalyst-free) |
| Reaction Speed | Fast | Fast | Slower than maleimide | Very Fast |
| Linkage Stability | Reversible (prone to retro-Michael addition) | Stable amide bond | Stable, irreversible thioether bond | Highly stable triazole ring |
| Specificity | High for thiols at neutral pH | Less specific (multiple lysines) | High for thiols | Highly specific and bioorthogonal |
Quantitative Data from Comparative Studies
Table 1: Stability of Thiol-Maleimide vs. Thiol-Mono-Sulfone Linkage
This table summarizes data from a study comparing the stability of hemoglobin PEGylated at an engineered cysteine residue with either maleimide-PEG or mono-sulfone-PEG. The percentage of remaining PEGylated conjugate was measured after incubation at 37°C for seven days in the presence of 1 mM glutathione (GSH), which mimics in vivo conditions with competing thiols.
| PEGylation Reagent | % Conjugate Remaining (after 7 days with 1 mM GSH) | Key Finding |
| m-PEG-Maleimide | < 70% | The thioether bond is susceptible to retro-Michael reaction and exchange with other thiols.[3] |
| m-PEG-Mono-Sulfone | > 90% | The thioether linkage formed is more stable and less prone to deconjugation. |
Table 2: Specificity of Maleimide-Thiol vs. Click Chemistry PEGylation
This table illustrates the difference in product homogeneity between maleimide-thiol conjugation and click chemistry, as determined by SDS-PAGE analysis of a PEGylated VHH antibody fragment.
| PEGylation Method | Observed Products | Stoichiometry |
| Maleimide-Thiol | Mixture of 1-4 PEG moieties per VHH | Heterogeneous |
| Click Chemistry | Predominantly single PEG moiety per VHH | Homogeneous (1:1) |
Experimental Protocols
1. Site-Directed Mutagenesis for Cysteine Introduction
This protocol describes the introduction of a unique cysteine codon into the gene of interest for subsequent site-specific PEGylation.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a serine codon to a cysteine codon). The mutation should be in the center of the primers, with a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the mutagenic primers.
-
Perform thermal cycling, typically for 12-18 cycles. This is a linear amplification process.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate for 1-2 hours at 37°C. DpnI digests the parental methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.
-
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
2. Site-Specific PEGylation with this compound
This protocol outlines the conjugation of this compound to a protein containing a single, accessible cysteine residue.
-
Materials:
-
Cysteine-mutant protein in a thiol-free buffer (e.g., PBS, pH 7.0).
-
This compound.
-
Reducing agent (optional, e.g., TCEP, to ensure the cysteine is in a reduced state).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
-
Procedure:
-
Dissolve the cysteine-mutant protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If necessary, add a 2-5 molar excess of TCEP and incubate for 30 minutes at room temperature to ensure the cysteine residue is reduced.
-
Dissolve this compound in the reaction buffer to create a stock solution.
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding a molar excess of a free thiol (e.g., L-cysteine) to react with any unreacted this compound.
-
Purify the PEGylated protein from excess PEG and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
3. Characterization of the PEGylated Protein
a) SDS-PAGE Analysis:
-
Analyze the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein by SDS-PAGE.
-
Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, observed as a band shift.
b) Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Purpose: To determine the molar mass of the conjugate and assess the degree of PEGylation and presence of aggregates.
-
System: An HPLC system with a size-exclusion column coupled to a UV detector, a MALS detector, and a differential refractive index (dRI) detector.
-
Procedure:
-
Equilibrate the SEC column with the appropriate mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein sample.
-
Data from all three detectors (UV, MALS, dRI) are collected and analyzed. The UV detector primarily detects the protein component, while the dRI detector detects both the protein and the PEG.
-
Software analysis allows for the determination of the absolute molar mass of the protein and the attached PEG, providing a precise measure of the degree of PEGylation.
-
c) Mass Spectrometry:
-
Purpose: To confirm the mass of the PEGylated protein and identify the site of PEGylation.
-
Intact Mass Analysis:
-
Analyze the purified PEGylated protein by LC-MS.
-
Deconvolution of the resulting mass spectrum will provide the molecular weight of the conjugate. Due to the polydispersity of PEG, the peak will be broader than that of the unmodified protein.
-
-
Peptide Mapping for Site Identification:
-
Reduce and alkylate the cysteine residues of the PEGylated protein.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The PEGylated peptide will be identified by its characteristic mass increase and fragmentation pattern, confirming the site of PEGylation.
-
Mandatory Visualizations
Caption: Workflow for site-specific PEGylation.
Caption: Comparison of PEGylation reaction mechanisms.
References
The Balancing Act: A Comparative Guide to m-PEG16-Mal and Other PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The length of the PEG chain can profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of m-PEG16-Mal with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The inclusion of a PEG linker in a bioconjugate, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and an extended circulation half-life.[2] The maleimide functional group (Mal) in this compound allows for specific and efficient conjugation to thiol groups, such as those found in cysteine residues of antibodies.[]
The choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG chains generally improve solubility and in vivo half-life, they can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety or the enzymatic cleavage of the linker.[4] Conversely, shorter PEG linkers may be advantageous where a smaller conjugate size is crucial or when steric hindrance at the target site is a concern.
Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Table 2: Influence of PEG Linker Length on In Vivo Efficacy and Biodistribution
| Molecule Type | PEG Linker Length | Key Efficacy/Biodistribution Finding | Reference |
| Folate-Linked Liposomal Doxorubicin | 10 kDa | Tumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers. | |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation. | |
| Antibody-Nanocarrier Conjugates | 0.65 kDa | Showed the best targeting in DC2.4 cell lines. | |
| Antibody-Nanocarrier Conjugates | 5 kDa | Required for specific accumulation in primary bone marrow-derived dendritic cells and splenocytic cDC1s. | |
| PSMA Inhibitors | PEG4 vs. PEG8 | Both radiotracers effectively visualized tumors, but PEG size significantly impacted tumor-targeting and pharmacokinetic properties. Longer chains generally improve circulation time. |
Table 3: Effect of PEG Linker Length on Cytotoxicity
| Molecule Type | PEG Linker Length | Key Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 6.5-fold compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22.5-fold compared to no PEG, but the prolonged half-life resulted in the strongest tumor growth inhibition in vivo. |
Visualizing the Impact and Workflow
To better understand the relationships and processes involved in selecting and evaluating PEG linkers, the following diagrams illustrate key concepts.
Caption: Relationship between PEG linker length and its impact on bioconjugate properties.
Caption: Experimental workflow for the preclinical evaluation of an antibody-drug conjugate.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with varying PEG linker lengths. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation with m-PEG-Maleimide Linker
This protocol outlines the conjugation of a thiol-containing payload to an antibody via a discrete m-PEG-maleimide linker.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
m-PEG-Maleimide-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the m-PEG-Maleimide-Payload linker to the reduced antibody solution at a 10- to 20-fold molar excess over the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting ADC from unreacted linker and payload by SEC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical in vivo efficacy study to compare ADCs with different PEG linker lengths.
Materials:
-
Tumor-xenograft animal model (e.g., mice bearing tumor cells)
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., saline)
-
Control antibody
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC with PEG4, ADC with PEG8, ADC with m-PEG16).
-
Administer the ADCs and controls intravenously at a defined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines a method to determine the pharmacokinetic profiles of ADCs with different PEG linker lengths.
Materials:
-
Healthy animal model (e.g., mice or rats)
-
ADCs with varying PEG linker lengths
-
ELISA kit for ADC quantification
Procedure:
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of the resulting molecule. While shorter PEG linkers may favor higher in vitro potency, longer linkers like m-PEG16 and beyond generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. The optimal PEG linker length is context-dependent and must be determined empirically. By systematically evaluating a range of PEG linker lengths using the experimental approaches outlined in this guide, researchers can rationally design more effective and safer bioconjugates for a variety of therapeutic applications.
References
Navigating the Spacer: A Comparative Guide to m-PEG16-Mal and m-PEG24-Mal in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates with optimal therapeutic efficacy, stability, and pharmacokinetic profiles. Among the diverse array of available linkers, polyethylene glycol (PEG) chains of varying lengths are widely employed to enhance the properties of proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of two commonly used discrete PEG (dPEG®) linkers, m-PEG16-Maleimide and m-PEG24-Maleimide, supported by established principles and experimental contexts in bioconjugation.
The primary difference between m-PEG16-Mal and m-PEG24-Mal lies in the length of the polyethylene glycol chain, which consists of 16 and 24 PEG units, respectively. This seemingly subtle variation can have a significant impact on the physicochemical and biological properties of the resulting bioconjugate. The maleimide group on both linkers facilitates a highly selective and efficient covalent bond with thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether linkage.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The choice between a 16-unit and a 24-unit PEG linker is fundamentally a decision about the desired spacing and hydrodynamic volume of the final conjugate. The key physicochemical properties of these two linkers are summarized below.
| Property | m-PEG16-Maleimide | m-PEG24-Maleimide |
| PEG Units | 16 | 24 |
| Molecular Weight (approx.) | ~800 g/mol | 1239.45 g/mol [3][4] |
| Spacer Length (approx.) | ~5.6 nm | ~8.4 nm |
| Solubility | High in aqueous and most organic solvents | High in aqueous and most organic solvents[3] |
| Reactivity | Maleimide group reacts with thiols (sulfhydryls) | Maleimide group reacts with thiols (sulfhydryls) |
The Impact of PEG Chain Length on Bioconjugate Performance
The length of the PEG linker is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a bioconjugate. Generally, a longer PEG chain imparts a larger hydrodynamic radius to the molecule.
Pharmacokinetics and Biodistribution
Longer PEG chains, such as in m-PEG24-Mal, generally lead to a greater increase in the hydrodynamic size of the bioconjugate. This increased size can significantly prolong the circulation half-life by reducing renal clearance. For smaller proteins and peptides, this effect is particularly pronounced. However, for larger molecules like antibodies, the impact on half-life may be less dramatic as they are already cleared more slowly. Conversely, shorter PEG chains, like in this compound, will have a less pronounced effect on extending the half-life compared to their longer counterparts. This can be advantageous for applications where a shorter circulation time is desired.
Biological Activity and Steric Hindrance
A crucial consideration when choosing a PEG linker is the potential for steric hindrance. The PEG chain can mask the bioactive domains of a protein or antibody, potentially reducing its binding affinity to its target. Longer PEG chains, such as in m-PEG24-Mal, are more likely to cause steric hindrance than shorter chains like this compound. Therefore, if maintaining high biological activity is paramount, a shorter PEG linker may be preferable. However, in some cases, a longer linker may be necessary to bridge a larger distance to a target or to improve the solubility of a hydrophobic payload.
Immunogenicity and Stability
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The flexible PEG chain can shield antigenic epitopes on the protein surface from recognition by the immune system. Longer PEG chains generally offer more effective shielding. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility and stability of the bioconjugate, preventing aggregation, particularly for proteins or payloads that are prone to insolubility.
Experimental Protocols
The following provides a generalized methodology for the conjugation of a thiol-containing protein with either this compound or m-PEG24-Mal.
I. Protein Preparation and Reduction of Disulfide Bonds
Objective: To prepare a protein with free thiol groups available for conjugation.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffer
Protocol:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP or DTT.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 6.5-7.5).
II. Bioconjugation with m-PEG-Maleimide
Objective: To covalently attach the m-PEG-Maleimide linker to the protein's free thiol groups.
Materials:
-
Reduced protein solution from Step I
-
m-PEG16-Maleimide or m-PEG24-Maleimide
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
Protocol:
-
Immediately before use, dissolve the m-PEG-Maleimide linker in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add the dissolved m-PEG-Maleimide linker to the reduced protein solution. A molar ratio of 10:1 to 20:1 (PEG-linker to protein) is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide groups.
III. Purification and Characterization of the Bioconjugate
Objective: To remove unreacted PEG linker and protein, and to characterize the resulting conjugate.
Materials:
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC))
-
Characterization instrumentation (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis spectroscopy)
Protocol:
-
Purify the reaction mixture using an appropriate chromatography method to separate the PEGylated protein from unreacted protein and excess PEG-linker.
-
Characterize the purified conjugate to determine the degree of labeling (average number of PEG linkers per protein) using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or by UV-Vis if the PEG linker contains a chromophore.
Visualizing the Process and its Consequences
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the bioconjugation of a protein with a maleimide-functionalized PEG linker.
Caption: The relationship between PEG linker length and its impact on key bioconjugate properties.
Conclusion
The choice between m-PEG16-Maleimide and m-PEG24-Maleimide is a strategic decision that should be guided by the specific goals of the bioconjugation project. There is no universally "better" option; rather, the optimal choice depends on a careful consideration of the trade-offs between pharmacokinetic enhancement and the potential for reduced biological activity.
-
m-PEG16-Maleimide is a suitable choice when a more moderate increase in hydrodynamic size is desired, and when minimizing steric hindrance to preserve the biological activity of the conjugated molecule is a primary concern.
-
m-PEG24-Maleimide is the preferred option when the primary goal is to significantly extend the in vivo half-life of the bioconjugate, enhance its stability, and reduce its immunogenicity, and a potential slight decrease in in vitro activity is an acceptable trade-off.
For any new bioconjugate, it is highly recommended to empirically test a range of PEG linker lengths to identify the optimal balance of properties for the desired therapeutic application.
References
A Comprehensive Comparison of Maleimide and NHS Ester PEG Linker Stability for Bioconjugation
The choice of a chemical linker is a critical determinant of the stability, efficacy, and homogeneity of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. Among the most widely utilized crosslinkers are maleimide and N-hydroxysuccinimide (NHS) ester-functionalized polyethylene glycol (PEG) linkers. This guide provides an in-depth, data-driven comparison of the stability of these two popular linker types, offering researchers and drug developers the insights needed to select the optimal linker for their specific application.
Chemical Reactivity and Conjugation Pathways
Maleimide and NHS ester linkers operate via distinct reaction mechanisms, targeting different functional groups on biomolecules.
-
Maleimide Linkers: These linkers are primarily used for their high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. The reaction, a Michael addition, results in the formation of a stable thioether bond. This reaction is most efficient at a pH range of 6.5 to 7.5.
-
NHS Ester Linkers: NHS esters are highly reactive towards primary amine groups, such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction, an acylation, forms a stable amide bond. The optimal pH for this reaction is typically between 7.0 and 8.5.
Comparative Stability of Unconjugated Linkers
The stability of the unconjugated linker is crucial for ensuring efficient bioconjugation and minimizing unwanted side products. The primary pathway for the degradation of both linker types in aqueous solutions is hydrolysis.
2.1. pH-Dependent Hydrolysis
Both maleimide and NHS ester linkers are susceptible to hydrolysis, but their rates of degradation are highly dependent on pH.
-
Maleimide Stability: The maleimide group is relatively stable at acidic to neutral pH but becomes increasingly susceptible to hydrolysis (ring-opening) as the pH becomes more alkaline. This hydrolysis reaction renders the maleimide incapable of reacting with thiols.
-
NHS Ester Stability: NHS esters are highly susceptible to hydrolysis, especially at neutral to alkaline pH. Their half-life in aqueous buffers can be on the order of minutes to hours, making it imperative to perform conjugations promptly after dissolving the linker.
| Linker Type | pH | Approximate Half-life (t½) at 25°C |
| Maleimide | 6.0 | > 24 hours |
| 7.0 | ~ 12-24 hours | |
| 8.0 | ~ 1-2 hours | |
| NHS Ester | 6.0 | ~ 2-3 hours |
| 7.0 | ~ 30-60 minutes | |
| 8.0 | < 10 minutes |
Table 1: Approximate half-lives of unconjugated maleimide and NHS ester linkers in aqueous buffer at 25°C. Data is compiled from various sources and should be considered illustrative.
A Head-to-Head Comparison: m-PEG16-Mal vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the performance, stability, and efficacy of a bioconjugate. This guide provides an objective, data-driven comparison between the conventional m-PEG16-Mal linker and the versatile class of click chemistry linkers. We will explore the fundamental chemistries, compare key performance metrics, and provide detailed experimental protocols to inform your selection process.
The Chemistry: Two Distinct Approaches to Linkage
This compound (Maleimide-PEG16) utilizes one of the most established reactions in bioconjugation: the Michael addition. The electrophilic maleimide group reacts specifically with nucleophilic sulfhydryl (thiol) groups, found on the side chains of cysteine residues in proteins. This reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a covalent thioether bond.[1]
Click Chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes). For bioconjugation, the most prominent examples are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A powerful reaction that "clicks" an azide and a terminal alkyne together, forming a highly stable triazole ring. Its use in living systems can be limited by the cytotoxicity of the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide.[2] Its bioorthogonality makes it ideal for in vivo applications and conjugation to sensitive biomolecules.[3]
Caption: Reaction mechanisms for this compound and SPAAC click chemistry.
Performance Metrics: A Quantitative Comparison
The choice of linker often depends on balancing reaction speed, efficiency, and the long-term stability required for the application. While maleimide chemistry is fast, it suffers from a critical instability that click chemistry overcomes.
| Parameter | This compound | Click Chemistry (SPAAC) |
| Required Functional Groups | Thiol (e.g., Cysteine) | Azide and Strained Alkyne (e.g., DBCO) |
| Reaction Kinetics (k₂) * | Very Fast (~10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (~10⁻³ - 1 M⁻¹s⁻¹) |
| Stoichiometry Control | Can result in diverse reaction products[2] | Precise, defined conjugates are achievable[2] |
| Conjugation Yield | Variable; can be lower due to side reactions | High to Quantitative (>80% to 100%) |
| Linkage Stability | Reversible: Initial adduct is unstable | Irreversible: Exceptionally stable triazole ring |
| Linkage Half-Life | 3.1 to 258 hours (in presence of GSH) | Not susceptible to degradation via this mechanism |
Rate constants are highly dependent on specific reactants, pH, and solvent conditions.
The Stability Question: A Critical Advantage for Click Chemistry
A significant drawback of the maleimide-thiol linkage is its reversibility. The resulting succinimidyl thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma. This leads to the premature release of the conjugated payload, which can cause off-target toxicity and reduce efficacy.
This instability can be mitigated. Over time, the succinimide ring of the maleimide conjugate can be hydrolyzed, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction. Some modern maleimide linkers are engineered to accelerate this hydrolysis, with the final hydrolyzed conjugate having a half-life of over two years. However, this introduces an extra variable and potential for a heterogeneous mixture of reversible and stable linkages.
Click chemistry does not suffer from this instability. The triazole bond formed via SPAAC or CuAAC is exceptionally stable and is not susceptible to cleavage under physiological conditions, ensuring the integrity of the conjugate until it reaches its target.
Caption: Comparative stability pathways of maleimide vs. click chemistry conjugates.
Experimental Protocols
Protocol 1: this compound Conjugation to a Thiol-Containing Protein
This protocol outlines the general steps for conjugating a maleimide-PEG linker to a protein with an available cysteine residue.
Caption: Experimental workflow for this compound protein conjugation.
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2). If necessary, reduce disulfide bonds using a mild reducing agent like TCEP and subsequently remove it.
-
Linker Preparation: Immediately before use, dissolve this compound in a dry, biocompatible organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~50 mM to react with any excess maleimide.
-
Purification: Remove unreacted linker and byproducts from the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry (MS), and HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized molecule.
Methodology:
-
Biomolecule Preparation: Prepare the two components to be conjugated. One must possess an azide group, and the other a strained alkyne (e.g., DBCO). These functional groups are typically introduced in separate modification steps.
-
Stock Solution Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-functionalized molecule (e.g., DBCO-PEG-payload) in a compatible solvent like DMSO.
-
Conjugation Reaction: Add the DBCO-linker to the azide-protein solution. A 1.5 to 5-fold molar excess of the smaller molecule is often used to drive the reaction to completion.
-
Incubation: The reaction proceeds without a catalyst. Incubate at room temperature or 37°C for 4-18 hours. The optimal time depends on the reactants and their concentrations.
-
Purification: Purify the final conjugate using an appropriate method such as SEC or affinity chromatography to remove unreacted starting materials.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, MS, and HPLC to confirm the reaction yield and purity.
Conclusion: Selecting the Optimal Linker
The choice between this compound and click chemistry linkers is dictated by the specific demands of the application.
Advantages of this compound:
-
Simplicity: The reaction is straightforward and does not require complex functional group installation or catalysts.
-
Fast Kinetics: The thiol-maleimide reaction is exceptionally rapid, allowing for short reaction times.
-
Cost-Effective: Maleimide-based reagents are generally less expensive than the strained alkynes used in SPAAC.
Advantages of Click Chemistry Linkers:
-
Superior Stability: The resulting triazole linkage is irreversible and highly stable under physiological conditions, preventing premature payload release.
-
Bioorthogonality: The azide and alkyne groups are abiotic and react only with each other, ensuring exquisite specificity and eliminating off-target reactions.
-
Controlled Stoichiometry: The high efficiency and specificity of click chemistry allow for the creation of well-defined, homogeneous conjugates.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Balancing Act: How PEG Length Shapes the Bioactivity of Conjugates
For researchers, scientists, and drug development professionals, the process of PEGylation—attaching polyethylene glycol (PEG) chains to a molecule—is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1] A critical, yet complex, parameter in this process is the length of the PEG chain. This choice involves a delicate balance; longer chains can significantly increase a drug's circulation half-life and stability, but often at the cost of reduced biological activity due to steric hindrance.[1] Conversely, shorter chains may have less impact on pharmacokinetics but can better preserve the molecule's function.[1]
This guide provides an objective comparison of how different PEG lengths affect conjugate bioactivity, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Impact on Pharmacokinetics: The Longer, The Better?
A primary goal of PEGylation is to improve a drug's pharmacokinetic (PK) profile by increasing its hydrodynamic size.[1] This larger size reduces renal clearance, allowing the conjugate to remain in circulation for longer periods.[2] Experimental data consistently demonstrates a direct correlation between increasing PEG length and improved PK parameters like half-life and Area Under the Curve (AUC).
| Conjugate Type | PEG Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | ||
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | ||
| Antibody-Drug Conjugate (ADC) | 2, 4, 8, 12, 24 PEG units | Increasing PEG chain length led to increased plasma exposures and lower plasma clearances. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Chitosan/siRNA Nanoparticles | 10 kDa | Achieved a significant extension of in vivo circulation compared to shorter PEGs. |
In Vitro Bioactivity: The Steric Hindrance Effect
While beneficial for pharmacokinetics, long PEG chains can physically mask the active sites of a protein or hinder a nanoparticle's interaction with target cells, a phenomenon known as steric hindrance. This can lead to a decrease in in vitro bioactivity, such as reduced cytotoxicity or altered enzyme kinetics. The optimal PEG length is one that provides sufficient shielding without compromising the conjugate's intended function.
| Conjugate Type | PEG Length | Key In Vitro Bioactivity Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | |
| 10 kDa | 22.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | ||
| α-Chymotrypsin (Enzyme) | 700, 2000, 5000 Da | Catalytic turnover (kcat) decreased by up to 50%, and the Michaelis-Menten constant (KM) increased. The effect was dependent on the number of attached PEGs but independent of PEG size. | |
| Chitosan/siRNA Nanoparticles | 5 kDa | Achieved the highest gene knockdown efficiency in vitro compared to 2 kDa and 10 kDa PEGs. | |
| T4 Lysozyme (Enzyme) | 2 kDa (cyclic and linear) | Conjugates were approximately 10% less active than the unmodified enzyme. |
In Vivo Efficacy: Finding the Therapeutic Sweet Spot
Ultimately, the success of a PEGylated conjugate is determined by its in vivo efficacy, which is a culmination of its pharmacokinetic and pharmacodynamic properties. An extended circulation time can lead to greater accumulation in target tissues, such as tumors. However, if the bioactivity is overly compromised by a long PEG chain, the therapeutic benefit may be lost. Studies show that an intermediate PEG length often provides the optimal balance, enhancing tumor exposure and efficacy without a drastic loss of activity.
| Conjugate Type | PEG Lengths Compared | Key In Vivo Efficacy Finding | Reference |
| Antibody-Drug Conjugate (ADC) | 2, 4 vs. 8, 12, 24 PEG units | ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction (75-85%) compared to those with 2 and 4 PEG units (35-45%). | |
| Folate-Conjugated Liposomes (Doxorubicin) | 2 kDa, 5 kDa vs. 10 kDa | Tumor accumulation increased with PEG length. The 10 kDa linker group showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa groups. |
Visualizing the Process and Principles
To better understand the evaluation process and the underlying relationships, the following diagrams illustrate key workflows and concepts.
Caption: General workflow for evaluating the impact of PEG length on conjugate bioactivity.
Caption: Relationship between PEG length and its key biological consequences.
Caption: Endocytosis pathway for targeted PEGylated nanoparticles.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for accurately assessing the impact of PEGylation. Below are summaries of key methodologies.
Pharmacokinetic (PK) Analysis
This protocol aims to determine the circulation half-life and clearance rate of PEGylated conjugates.
-
Administration: The PEGylated conjugate is administered intravenously (i.v.) into animal models (e.g., via the tail vein) at a specific dose (e.g., mg/kg).
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Quantification: The concentration of the conjugate in the plasma or serum is quantified. For protein-based conjugates, an enzyme-linked immunosorbent assay (ELISA) is often used. For conjugates containing a radiolabel, scintillation counting is appropriate.
-
Data Analysis: The concentration-time data is used to calculate key PK parameters such as half-life (t½), area under the curve (AUC), and clearance.
In Vitro Cytotoxicity Assay
This method assesses the biological activity of a cytotoxic conjugate on cancer cell lines.
-
Cell Culture: Target cancer cell lines (e.g., NCI-N87, PC-3) are cultured in appropriate media.
-
Incubation: Cells are incubated with varying concentrations of the PEGylated conjugates for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo®, which quantify metabolic activity.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the conjugate required to inhibit cell growth by 50%. A higher IC50 value indicates lower cytotoxicity.
Biodistribution Studies
This protocol determines the organ and tumor accumulation of PEGylated conjugates in vivo.
-
Animal Model: Tumor-xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used.
-
Conjugate Labeling: Conjugates are labeled with a reporter, such as a radioisotope (e.g., ¹¹¹In) or a fluorescent dye.
-
Administration and Imaging: The labeled conjugate is administered intravenously to tumor-bearing mice. At specified time points (e.g., 24h, 48h, 72h), the animals can be imaged using techniques like PET/SPECT or optical imaging.
-
Ex Vivo Analysis: Following the final time point, animals are euthanized, and organs of interest (including the tumor) are harvested. The amount of conjugate accumulated in each tissue is quantified by measuring radioactivity or fluorescence and is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Two-Dimensional Liquid Chromatography (2D LC)
This analytical method is used to characterize and quantify both the PEGylated product and any unreacted PEGylation reagent.
-
First Dimension (Size-Exclusion Chromatography - SEC): The sample is first separated based on size. The high molecular weight PEGylated protein is analyzed, while the smaller, unreacted PEG reagent is trapped in a sample loop.
-
Second Dimension (Reversed-Phase Chromatography): The contents of the loop (containing the PEG reagent) are then loaded onto a second column (e.g., C8) and separated based on hydrophobicity.
-
Detection: A charged aerosol detector (CAD) is often used in combination with a UV detector. CAD can quantify analytes like PEG that lack a chromophore, making it suitable for measuring residual reagent. This method allows for a comprehensive analysis of the reaction's efficiency and the purity of the final product from a single injection.
References
A Comparative Guide to Maleimide-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Maleimide-based linkers have long been a cornerstone in the field, particularly for the development of Antibody-Drug Conjugates (ADCs), due to their high reactivity and specificity towards thiol groups on cysteine residues. However, the stability of the resulting thioether bond has been a subject of intense investigation, leading to the development of next-generation alternatives designed to overcome the limitations of traditional maleimide chemistry.
This guide provides an objective comparison of different maleimide-based linkers, supported by experimental data, to inform the selection of the most suitable conjugation strategy. We delve into the critical aspects of linker stability, present quantitative data from comparative studies, and provide detailed experimental protocols for assessing the performance of these crucial components in bioconjugation.
The Challenge of Maleimide Linker Stability
The conventional thiol-maleimide conjugation proceeds via a Michael addition reaction, forming a thiosuccinimide linkage. While this reaction is efficient under mild conditions, the resulting conjugate is susceptible to two competing pathways in a physiological environment:
-
Retro-Michael Reaction: This is the reversal of the conjugation reaction, leading to the dissociation of the linker from the biomolecule. This premature cleavage, especially in the context of ADCs, can lead to off-target toxicity and reduced therapeutic efficacy as the payload is released into systemic circulation.[1][2] The presence of endogenous thiols, such as glutathione, can facilitate this reaction.[3]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[1] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule and enhancing in vivo stability.[1]
The balance between these two reactions is a key determinant of the overall stability and performance of a maleimide-based bioconjugate.
Comparative Stability of Maleimide-Based Linkers
The stability of bioconjugates is often evaluated by incubating them in plasma or in the presence of high concentrations of thiol-containing molecules like glutathione and measuring the amount of intact conjugate over time.
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate | Key Observations |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | Significant instability primarily due to the retro-Michael reaction. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Substantially improved plasma stability compared to conventional maleimide linkers. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Demonstrates high stability in plasma. |
| Self-stabilizing Maleimides (e.g., with PEGylation) | ADC in rat plasma | Not specified | Slower clearance compared to conventional maleimide | PEGylation can improve pharmacokinetics and stability. |
| Diiodomaleimides | Protein-protein conjugates | Not specified | Reduced hydrolysis compared to dibromomaleimide | Offers rapid bioconjugation with enhanced stability. |
| Dibromomaleimide | N-methyl dibromomaleimide | pH 7.4 | Half-life of 17.9 min (hydrolysis) | Exhibits rapid hydrolysis, which can be a disadvantage in certain applications. |
| Maleamic Methyl Ester-based | ADC in albumin solution | 14 days at 37°C | ~96.2% | Shows significantly improved stability with minimal payload shedding. |
Next-Generation Maleimide-Based Linkers
To address the stability issues of conventional maleimide linkers, several next-generation strategies have been developed:
-
Self-Hydrolyzing Maleimides: These linkers are engineered to promote rapid hydrolysis of the succinimide ring immediately after conjugation. This is often achieved by incorporating groups that accelerate the ring-opening reaction, leading to a more stable final product.
-
Disulfide Rebridging Maleimides: These reagents, such as dibromomaleimides and dithiomaleimides, react with the two thiols of a reduced disulfide bond, re-forming a covalent bridge and attaching the payload. This approach maintains the overall structure of the protein while achieving site-specific conjugation.
-
Maleimides with Electron-Withdrawing N-Substituents: The rate of hydrolysis can be significantly increased by introducing electron-withdrawing groups on the nitrogen atom of the maleimide. This allows for a post-conjugation hydrolysis step to be performed in vitro, ensuring in vivo stability.
Experimental Protocols
To aid researchers in validating the stability of their own bioconjugates, the following detailed experimental protocols are provided.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This method assesses the stability of a thiol-reactive linker conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione.
Materials and Reagents:
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size-exclusion or reverse-phase)
-
UV detector
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of glutathione in PBS.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Analyze the aliquots by HPLC.
-
Monitor the peak corresponding to the intact bioconjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the time=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 2: LC-MS-Based Assay for ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.
Materials and Reagents:
-
Purified ADC
-
Human or animal plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Process the plasma sample to isolate the ADC (e.g., using protein A/G affinity purification).
-
Inject the purified sample onto the LC-MS system.
-
Use a suitable gradient to separate the intact ADC and any deconjugated antibody species.
-
Acquire mass spectrometry data in intact protein mode.
-
Deconvolute the mass spectra to obtain the zero-charge mass of the protein species.
-
Identify and quantify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody.
-
Monitor the change in the average DAR over time to assess deconjugation.
Protocol 3: ELISA-Based Assay for Serum Stability
This protocol outlines a method to quantify the amount of intact ADC in serum over time using an enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents:
-
Test ADC and control antibody
-
Serum (e.g., human, mouse)
-
Capture antibody (specific for the ADC's antibody component)
-
Detection antibody (e.g., anti-payload antibody conjugated to an enzyme)
-
ELISA plates
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat ELISA plates with the capture antibody overnight at 4°C.
-
Wash and block the plates.
-
Dilute the test ADC to a final concentration of 100 µg/mL in serum and incubate at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, and 14 days), take aliquots of the serum samples.
-
Add serially diluted serum samples to the coated and blocked ELISA plates and incubate.
-
Wash the plates and add the detection antibody.
-
After incubation and washing, add the substrate and stop the reaction.
-
Read the absorbance using a plate reader.
-
Determine the concentration of intact ADC by comparing the absorbance values to a standard curve generated with known concentrations of the ADC.
-
Calculate the percentage of intact ADC remaining at each time point relative to the day 0 sample.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
References
A Researcher's Guide to the Quantitative Analysis of Protein PEGylation with m-PEG16-Mal
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) to therapeutic proteins—a process known as PEGylation—is a critical strategy for enhancing their in-vivo stability, solubility, and pharmacokinetic profiles. The use of methoxy-PEG16-Maleimide (m-PEG16-Mal) allows for the site-specific conjugation to sulfhydryl groups on proteins, typically from cysteine residues. Accurate quantification of the degree of PEGylation is paramount for ensuring product consistency, efficacy, and safety.
This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of proteins PEGylated with this compound. We will delve into the principles, experimental protocols, and comparative performance of UV-Vis Spectroscopy, Ellman's Assay, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supported by representative experimental data to inform your choice of methodology.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for quantifying PEGylation is contingent on various factors, including the desired level of detail, sample availability, cost, and throughput. The following table summarizes a comparative analysis of four widely used techniques for a model therapeutic protein, a monoclonal antibody (mAb), PEGylated with this compound.
| Analytical Method | Principle | Information Provided | Sample Consumption | Cost per Sample | Throughput | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Indirectly estimates PEGylation by measuring the decrease in absorbance of the maleimide group around 300 nm as it reacts with the protein's sulfhydryl group. | Degree of PEGylation (indirect) | Low | Low | High | Rapid, simple, and inexpensive. | Indirect measurement, low sensitivity, and susceptible to interference from other chromophores. |
| Ellman's Assay | Colorimetric assay that quantifies the number of unreacted sulfhydryl groups on the protein after PEGylation. The degree of PEGylation is inferred from the reduction in free thiols. | Degree of PEGylation (indirect) | Low to Medium | Low | High | Well-established, cost-effective, and suitable for high-throughput screening. | Indirect measurement, can be affected by interfering substances, and has lower sensitivity compared to other methods.[1] |
| HPLC-SEC | Size-Exclusion Chromatography (SEC) separates PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume. Quantification is achieved by integrating the peak areas. | Degree of PEGylation, presence of aggregates and fragments.[2][3] | Medium | Medium | Medium | Provides information on purity and aggregation, good reproducibility.[2] | May not resolve species with similar hydrodynamic radii, requires specialized equipment. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact PEGylated protein. The mass difference between the native and PEGylated protein allows for the precise determination of the number of attached PEG molecules. | Precise degree of PEGylation, identification of PEGylation sites (with peptide mapping), and characterization of heterogeneity.[4] | High | High | Low | Highly accurate and provides detailed molecular information. | High instrument cost, complex data analysis, and lower throughput. |
Supporting Experimental Data
To illustrate the comparative performance of these methods, a batch of a therapeutic monoclonal antibody (mAb, ~150 kDa) was PEGylated with this compound (~750 Da). The resulting conjugate was purified and analyzed using the four techniques.
| Analytical Method | Parameter Measured | Result | Calculated Degree of PEGylation (PEG molecules/mAb) |
| UV-Vis Spectroscopy | Decrease in Absorbance at 300 nm | 85% reduction | ~1.7 |
| Ellman's Assay | Free Sulfhydryl Groups per mAb | 0.4 | ~1.6 |
| HPLC-SEC | Peak Area of Mono-PEGylated mAb | 92% of total protein | 1.84 (assuming 2 potential sites) |
| Mass Spectrometry | Mass of Mono-PEGylated mAb | 150,755 Da | 1.01 |
| Mass of Di-PEGylated mAb | 151,510 Da | 2.01 |
Note: The data presented is representative and intended for illustrative purposes. Actual results may vary depending on the protein, PEG reagent, and specific experimental conditions.
Detailed Experimental Protocols
Reproducible and accurate quantification relies on meticulously executed experimental protocols. The following are detailed methodologies for the four discussed analytical techniques.
UV-Vis Spectroscopy for Maleimide Consumption
This method indirectly quantifies PEGylation by monitoring the decrease in the characteristic absorbance of the maleimide group as it reacts with free thiols.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (control)
-
This compound stock solution
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2)
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Prepare a reaction mixture containing the protein and a molar excess of this compound in the reaction buffer.
-
Immediately measure the initial absorbance of the reaction mixture at the absorbance maximum of the maleimide group (typically around 300 nm).
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) to allow for PEGylation.
-
At various time points, and upon completion of the reaction, measure the absorbance of the reaction mixture at the same wavelength.
-
Calculate the percentage of maleimide consumption, which corresponds to the extent of PEGylation, using the following formula: % Maleimide Consumption = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100
Ellman's Assay for Free Sulfhydryl Quantification
Ellman's assay is a colorimetric method used to determine the concentration of free sulfhydryl groups. The degree of PEGylation is determined by comparing the number of free sulfhydryls before and after the PEGylation reaction.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (control)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer capable of measuring absorbance at 412 nm
Protocol:
-
Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.
-
Prepare the Ellman's Reagent solution by dissolving DTNB in the reaction buffer.
-
In separate microplate wells or cuvettes, add the unmodified protein and the PEGylated protein samples.
-
Add the Ellman's Reagent solution to each sample and standard.
-
Incubate at room temperature for 15 minutes to allow for the colorimetric reaction to complete.
-
Measure the absorbance of all samples and standards at 412 nm.
-
Determine the concentration of free sulfhydryls in the protein samples using the standard curve.
-
Calculate the degree of PEGylation by subtracting the number of free sulfhydryls in the PEGylated sample from the number in the unmodified sample.
HPLC-SEC for Separation and Quantification
Size-Exclusion Chromatography separates molecules based on their size in solution. PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from the column.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (control)
-
HPLC system with a Size-Exclusion column suitable for protein separations (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
UV detector
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the unmodified protein sample to determine its retention time.
-
Inject the PEGylated protein sample. The PEGylated species will elute earlier than the unmodified protein.
-
Integrate the peak areas of the unmodified protein, the PEGylated protein(s), and any aggregates or fragments.
-
The degree of PEGylation and the purity of the sample can be calculated from the relative peak areas. For example, the percentage of mono-PEGylated protein can be determined.
Mass Spectrometry for Precise Mass Determination
Mass spectrometry provides the most accurate determination of the degree of PEGylation by directly measuring the mass of the intact protein-PEG conjugate.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (control)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen ionization technique
Protocol:
-
Prepare the unmodified and PEGylated protein samples for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and dilution.
-
Acquire the mass spectrum of the unmodified protein to determine its exact molecular weight.
-
Acquire the mass spectrum of the PEGylated protein sample. The spectrum will show a series of peaks corresponding to the protein with different numbers of PEG molecules attached.
-
The mass difference between the unmodified protein and each PEGylated species will correspond to the mass of the attached this compound molecules.
-
The degree of PEGylation can be precisely determined by dividing the mass difference by the molecular weight of a single this compound molecule.
Visualization of Workflows and Decision Making
To aid in the understanding of the PEGylation process and the selection of an appropriate analytical method, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein PEGylation with this compound and subsequent quantitative analysis.
Caption: Decision tree for selecting a quantitative method for this compound PEGylation analysis.
Caption: Representative signaling pathway of a therapeutic PEGylated monoclonal antibody.
Conclusion
The quantitative analysis of protein PEGylation with this compound is a critical step in the development of biotherapeutics. The choice of analytical method should be guided by the specific requirements of the study. For rapid, high-throughput screening where cost is a major consideration, UV-Vis spectroscopy and Ellman's assay are suitable choices, although they provide indirect measurements. For more detailed analysis of purity and aggregation, HPLC-SEC is a robust and reliable method. When the highest accuracy and detailed molecular information, including the precise degree of PEGylation and identification of conjugation sites, are required, mass spectrometry is the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their PEGylated protein products.
References
A Comparative Guide to the Efficiency of Thiol-Reactive PEGs for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a thiol-reactive polyethylene glycol (PEG) reagent is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. The efficiency of the conjugation reaction, the stability of the resulting linkage, and the overall performance of the final product are all heavily influenced by the choice of the reactive group on the PEG.
This guide provides an objective comparison of the most commonly used thiol-reactive PEGs: maleimide-PEG, vinyl sulfone-PEG, and pyridyl disulfide-PEG. We will delve into their reaction kinetics, linkage stability, and optimal reaction conditions, supported by experimental data to aid in your selection process.
Reaction Mechanisms of Thiol-Reactive PEGs
The fundamental principle behind thiol-reactive PEGylation is the reaction between the thiol group of a cysteine residue on a biomolecule and an electrophilic group on the PEG derivative. This results in the formation of a stable covalent bond. The diagram below illustrates the general reaction pathway.
Caption: General reaction scheme for thiol-reactive PEGylation.
Quantitative Comparison of Thiol-Reactive PEGs
The choice between different thiol-reactive PEGs often comes down to a trade-off between reaction speed and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of maleimide, vinyl sulfone, and pyridyl disulfide PEGs based on available experimental data.
Table 1: Reaction Kinetics and Efficiency
| Feature | Maleimide-PEG | Vinyl Sulfone-PEG | Pyridyl Disulfide-PEG |
| Reaction Rate | Very Fast[1][2][3] | Moderate to Slow[1][2] | Fast |
| Optimal pH | 6.5 - 7.5 | 8.0 - 9.0 | 7.0 - 8.0 |
| Selectivity | High for thiols | High for thiols | High for thiols |
| Side Reactions | Hydrolysis of maleimide ring at pH > 7.5; reaction with amines at higher pH | Potential for reaction with amines at higher pH | None under typical conditions |
| Example Efficiency | Nearly 100% conjugation with a peptide at a 1:1 molar ratio in 10 minutes. | Complete conjugation with a peptide required a 4:1 molar excess and 60 minutes. | Not directly compared in the same study |
Table 2: Linkage Stability and Characteristics
| Feature | Maleimide-PEG | Vinyl Sulfone-PEG | Pyridyl Disulfide-PEG |
| Bond Type | Thioether | Thioether | Disulfide |
| Stability | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols (e.g., glutathione). | Forms a highly stable and irreversible bond. | The disulfide bond is reversible and can be cleaved by reducing agents or other thiols. |
| Cleavability | Generally considered stable, but can be reversible. | No | Yes |
| Example Stability Data | A maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione. | A mono-sulfone-PEG (a derivative of vinyl sulfone) retained over 90% of its conjugation under the same conditions. | Designed to be cleavable in reducing environments. |
Experimental Protocols
To ensure reproducible and efficient conjugation, it is crucial to follow a well-defined experimental protocol. Below are generalized protocols for thiol-reactive PEGylation with maleimide-PEG as an example, and a method for comparing the stability of the resulting conjugates.
Protocol 1: General Procedure for Thiol-PEGylation using Maleimide-PEG
This protocol outlines the basic steps for conjugating a thiol-containing protein with a maleimide-PEG reagent.
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5. The protein concentration typically ranges from 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 20-60 minutes at room temperature. Note: Avoid using dithiothreitol (DTT) as it contains a thiol group that will compete with the protein for reaction with the maleimide-PEG.
-
-
Preparation of Maleimide-PEG Solution:
-
Dissolve the maleimide-PEG reagent in a small amount of an organic solvent such as DMSO or DMF before diluting it in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the PEG reagent or the biomolecule is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to react with any excess maleimide-PEG.
-
-
Purification of the Conjugate:
-
Remove excess PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Protocol 2: Assay for Comparing Conjugate Stability
This protocol describes a method to assess the stability of the linkage between the PEG and the biomolecule, particularly in the presence of a competing thiol.
-
Incubation of the Conjugate:
-
Incubate the purified PEG-protein conjugate at 37°C in a buffer containing a physiological concentration of a competing thiol, such as 1 mM reduced glutathione.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the reaction mixture.
-
-
Analysis of Deconjugation:
-
Analyze the samples by a suitable method such as SDS-PAGE or HPLC to separate the intact conjugate from the deconjugated protein.
-
Quantify the amount of intact conjugate remaining at each time point. The rate of deconjugation can be calculated from the decrease in the amount of the intact conjugate over time.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficiency and stability of different thiol-reactive PEGs.
Caption: Workflow for comparing thiol-reactive PEGs.
Conclusion
The selection of a thiol-reactive PEG should be guided by the specific requirements of the application.
-
Maleimide-PEGs are an excellent choice for applications that require rapid and efficient conjugation under mild physiological conditions. However, the potential for the retro-Michael reaction and subsequent deconjugation should be considered for in vivo applications where long-term stability is crucial.
-
Vinyl Sulfone-PEGs offer a more stable and irreversible linkage, making them suitable for applications demanding high stability. This comes at the cost of slower reaction kinetics compared to maleimides.
-
Pyridyl Disulfide-PEGs are ideal for applications where a cleavable linkage is desired, such as in drug delivery systems that require the release of a payload in a reducing environment like the intracellular space.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate thiol-reactive PEG for their specific bioconjugation needs, ultimately leading to the development of more effective and stable therapeutic and diagnostic agents.
References
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Validation for ADCs with m-PEG16-Mal Linkers
For Researchers, Scientists, and Drug Development Professionals
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic efficacy, safety, and pharmacokinetic profile. Accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control. This guide provides an objective comparison of common analytical methods for validating the DAR of ADCs utilizing a maleimide-terminated polyethylene glycol (m-PEG16-Mal) linker. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative linker technologies.
Comparison of Key Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry, the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate concentrations.[2][3] | Average DAR of the bulk ADC population. | Simple, rapid, and requires minimal instrumentation.[4] Can be used for both cysteine and lysine linked ADCs.[5] | Provides only the average DAR, not the distribution of different drug-loaded species. Prone to interference from free drug and assumes accurate knowledge of extinction coefficients. Can be affected by buffer and pH. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic drug-linker increases retention time. | Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). | Robust method that maintains the native structure of the ADC. It is the reference technique for cysteine-linked ADCs. | Can have poor peak resolution, especially for highly loaded species. The high salt concentrations used are often incompatible with MS. Primarily suitable for cysteine-linked ADCs. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components (light chain, heavy chain, and their drug-conjugated forms) under denaturing conditions based on hydrophobicity. | Average DAR and distribution of drug on light and heavy chains. | Offers better peak resolution compared to HIC. The mobile phase is often compatible with MS. | Denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs. Can require more complex sample preparation. Primarily suitable for cysteine-linked ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass and identify different drug-loaded species. | Precise average DAR, unambiguous identification of all DAR species, and information on drug distribution. | Provides the most detailed and accurate information. Can be used for both cysteine and lysine linked ADCs. | Complex instrumentation and data analysis. Requires significant time for data processing. Ionization efficiency can vary between different DAR species, potentially affecting quantitation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific ADCs.
UV/Vis Spectroscopy for Average DAR Determination
Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC solution at two wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer, ensuring it is free of interfering substances.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.
-
Calculation of Average DAR: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug) The average DAR is then calculated as the molar ratio of the drug to the antibody.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker, such as one containing this compound, to an antibody increases its overall hydrophobicity. This allows for the separation of ADC species with different numbers of conjugated drugs.
Protocol:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Data Analysis: The area of each peak in the chromatogram, corresponding to a specific DAR species, is integrated. The weighted average DAR is calculated based on the relative peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
Principle: RP-HPLC under denaturing conditions separates the light and heavy chains of the antibody and their corresponding drug-conjugated forms based on their hydrophobicity.
Protocol:
-
Sample Preparation: The ADC sample is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Instrumentation: An HPLC or UHPLC system with a UV detector and a reversed-phase column suitable for protein separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A gradient of increasing organic solvent (Mobile Phase B) is used to elute the protein chains.
-
Data Analysis: The peaks corresponding to the unconjugated and conjugated light and heavy chains are integrated. The DAR is calculated based on the relative peak areas of the different species.
Mass Spectrometry (MS) for Precise DAR Characterization
Principle: LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer to provide precise mass measurements of the intact ADC or its subunits.
Protocol:
-
LC System: An HPLC or UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separation: Separation can be achieved using either HIC, RP-HPLC, or size-exclusion chromatography (SEC). For native MS analysis, SEC with a volatile mobile phase like ammonium acetate is often used to preserve the non-covalent interactions within the ADC.
-
Mass Analysis: The mass spectrometer measures the mass-to-charge ratio of the eluting ADC species.
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the different DAR species. The average DAR is calculated from the relative abundance of each species.
Visualization of Experimental Workflows
Caption: Experimental workflows for DAR validation of ADCs.
Comparison with Alternative Linkers
The this compound linker is a popular choice due to the hydrophilicity imparted by the PEG chain, which can improve the solubility and pharmacokinetic properties of the ADC. However, various other linkers are also commonly used in ADC development, each with its own characteristics that can influence the choice of DAR validation method.
| Linker Type | Example Linker | Key Features | Impact on DAR Validation |
| PEGylated Maleimide (Cleavable) | This compound | Hydrophilic PEG chain. Maleimide for cysteine conjugation. Often incorporates a cleavable element (e.g., peptide). | The PEG chain may slightly alter retention times in HIC and RP-HPLC but the principles of separation remain the same. MS is well-suited for confirming the identity of PEGylated species. |
| Non-Cleavable Maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Forms a stable thioether bond. More hydrophobic than PEGylated linkers. | The increased hydrophobicity can lead to stronger retention in HIC and RP-HPLC, potentially requiring optimization of elution conditions. HIC is a standard method for these ADCs. |
| Cleavable Dipeptide | Valine-Citrulline (Val-Cit) | Cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell. | DAR validation methods are similar to other cysteine-linked ADCs. HIC and RP-HPLC are commonly used. MS can be used to confirm the integrity of the linker-payload. |
The choice of linker can influence the overall hydrophobicity and stability of the ADC, which in turn may necessitate adjustments to the analytical methods. For instance, highly hydrophobic ADCs may require stronger elution conditions in HIC and RP-HPLC.
Logical Flow for Method Selection
Caption: Decision tree for selecting a DAR validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. adcreview.com [adcreview.com]
- 5. repligen.com [repligen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
